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  • Product: (3R,4S)-4-aminooxan-3-ol hydrochloride
  • CAS: 1096594-11-4; 1096770-58-9; 215941-06-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to (3R,4S)-4-aminooxan-3-ol hydrochloride: A Key Chiral Building Block for Drug Discovery

Introduction: The tetrahydropyran (oxane) ring is a privileged scaffold in modern medicinal chemistry, prized for its ability to improve the physicochemical properties of drug candidates, such as solubility and metabolic...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The tetrahydropyran (oxane) ring is a privileged scaffold in modern medicinal chemistry, prized for its ability to improve the physicochemical properties of drug candidates, such as solubility and metabolic stability, while providing a three-dimensional architecture for precise interaction with biological targets. Within this class of molecules, chiral aminotetrahydropyranols represent particularly valuable building blocks, offering a stereochemically defined arrangement of hydrogen bond donors and acceptors. This guide provides a detailed technical overview of (3R,4S)-4-aminooxan-3-ol hydrochloride (CAS: 1096594-11-4), a key intermediate for researchers, scientists, and drug development professionals engaged in the synthesis of complex therapeutic agents, particularly in areas such as oncology and metabolic diseases.

Core Chemical and Physical Properties

(3R,4S)-4-aminooxan-3-ol hydrochloride presents as a white to off-white solid under standard conditions.[1] The hydrochloride salt form enhances stability and improves handling characteristics compared to the free base. Its structure features a six-membered oxane ring with a trans relationship between the hydroxyl group at the 3-position and the amino group at the 4-position, a critical stereochemical arrangement for molecular recognition in many biological systems.

Table 1: Chemical Identifiers and Properties

PropertyValueSource(s)
IUPAC Name (3R,4S)-4-aminooxan-3-ol;hydrochloride[2]
Synonym(s) (3R,4S)-4-Aminotetrahydro-2H-pyran-3-ol hydrochloride[3]
CAS Number 1096594-11-4[3][4]
Molecular Formula C₅H₁₂ClNO₂[1][2][4]
Molecular Weight 153.61 g/mol [1][2][4]
Appearance White to off-white solid[1]
Storage Store in a dry, sealed place, under inert atmosphere; refrigeration (2-8°C) recommended.[4][5]
Computed XLogP3 -1.6[2]

Synthesis and Manufacturing Insights

While specific, detailed, and peer-reviewed synthesis protocols for (3R,4S)-4-aminooxan-3-ol hydrochloride are not widely published in the public domain, a plausible and efficient synthetic strategy can be constructed based on established chemical principles for analogous structures. A common approach involves the stereoselective functionalization of a pyran precursor.

The rationale behind such a multi-step synthesis is to control the stereochemistry at the C3 and C4 positions, which is paramount for the utility of the final building block. The choice of a chiral directing group or an asymmetric catalyst in an early step dictates the final absolute stereochemistry.

G cluster_0 Hypothetical Synthetic Workflow A Dihydropyran Precursor B Asymmetric Epoxidation A->B m-CPBA, Chiral Catalyst C Chiral Epoxy-pyran B->C D Regioselective Azide Opening C->D NaN3, Lewis Acid E Azido-alcohol Intermediate D->E F Reduction of Azide E->F H2, Pd/C or PPh3, H2O G Free Base (Amino-alcohol) F->G H Salt Formation (HCl) G->H HCl in Ether/IPA I (3R,4S)-4-aminooxan-3-ol HCl H->I G cluster_0 Integration into a Kinase Inhibitor Scaffold A (3R,4S)-4-aminooxan-3-ol HCl C Nucleophilic Aromatic Substitution (SNAr) A->C B Heterocyclic Core (e.g., Pyrimidine, Pyrazole) B->C D Advanced Intermediate C->D Amine acts as nucleophile F Cross-Coupling Reaction (e.g., Suzuki, Buchwald) D->F E Final Coupling Partner (e.g., Aryl Halide) E->F G Final Kinase Inhibitor Drug Candidate F->G Forms complete molecule

Caption: General strategy for incorporating the aminooxanol moiety into a kinase inhibitor.

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be observed. (3R,4S)-4-aminooxan-3-ol hydrochloride is classified with several GHS hazard statements, requiring careful handling to avoid exposure.

Table 3: GHS Hazard and Safety Information

Hazard CodeDescriptionPrecautionary Measures
H302 Harmful if swallowedDo not eat, drink, or smoke when using this product. Rinse mouth if swallowed and seek medical attention.
H315 Causes skin irritationWear protective gloves. Wash skin thoroughly after handling.
H319 Causes serious eye irritationWear eye protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
H335 May cause respiratory irritationAvoid breathing dust. Use only outdoors or in a well-ventilated area.
Handling and Storage Protocol
  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields (or goggles), and chemical-resistant gloves (e.g., nitrile).

  • Engineering Controls: Handle the solid material in a chemical fume hood or a ventilated enclosure to minimize inhalation risk.

  • Storage: Keep the container tightly sealed and store in a cool, dry, and well-ventilated area. [4]For long-term stability, storage under an inert gas (e.g., argon or nitrogen) at refrigerated temperatures (2-8°C) is recommended. [5]4. Spills: In case of a spill, avoid generating dust. Carefully sweep up the solid material, place it in a sealed container for disposal, and clean the area with a damp cloth.

Conclusion

(3R,4S)-4-aminooxan-3-ol hydrochloride is more than just a chemical intermediate; it is an enabling tool for the creation of novel, stereochemically complex drug candidates. Its rigid, three-dimensional structure and versatile amino handle provide a reliable platform for exploring structure-activity relationships in challenging drug targets like kinases. A thorough understanding of its properties, handling requirements, and synthetic utility is crucial for any research team looking to leverage the advantages of the aminotetrahydropyran scaffold in their drug discovery programs.

References

  • Google Patents. (2008). Process for preparing 4-aminotetrahydropyran compound and an acid salt thereof (U.S. Patent No. US7365215B2). U.S.
  • PubChem. (3S,4R)-4-aminooxan-3-ol hydrochloride. National Center for Biotechnology Information. Retrieved March 18, 2026, from [Link]

  • PubChem. (3R,4S)-4-aminooxolan-3-ol hydrochloride. National Center for Biotechnology Information. Retrieved March 18, 2026, from [Link]

  • Google Patents. (2018).
  • Evans, J. M., et al. (1983). Synthesis and antihypertensive activity of substituted trans-4-amino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-3-ols. Journal of Medicinal Chemistry, 26(11), 1582-9. [Link]

  • PatSnap. (2019). Preparation method of 4-amino-tetrahydro-2-pyran-4-carboxylic acid. Eureka. [Link]

  • Rana, S., et al. (2021). Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy. Bioorganic & Medicinal Chemistry Letters, 31, 127715. [Link]

  • PubChem. ((3R,4S)-4-Aminotetrahydro-2H-pyran-3-yl)methanol. National Center for Biotechnology Information. Retrieved March 18, 2026, from [Link]

  • Li, Y., et al. (2024). Application of a macrocyclization strategy in kinase inhibitor development. Acta Materia Medica, 3(1), 1-20. [Link]

  • Brehme, M., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules, 27(23), 8345. [Link]

  • Simpson, G. L., & Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Future Medicinal Chemistry, 12(19), 1749-1768. [Link]

  • Nishal, A., et al. (2023). Utilization of kinase inhibitors as novel therapeutic drug targets: A review. Current Drug Targets, 24(2), 154-167. [Link]

Sources

Exploratory

Technical Handling and Safety Whitepaper: (3R,4S)-4-Aminotetrahydro-2H-pyran-3-ol Hydrochloride (CAS 1096594-11-4)

A Senior Application Scientist’s Guide to Physicochemical Profiling, Safety Protocols, and Synthetic Utility Executive Summary: The Strategic Role of the Tetrahydropyran Scaffold In modern drug discovery, the architectur...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist’s Guide to Physicochemical Profiling, Safety Protocols, and Synthetic Utility

Executive Summary: The Strategic Role of the Tetrahydropyran Scaffold

In modern drug discovery, the architectural design of small molecules heavily relies on privileged scaffolds that optimize both target binding and pharmacokinetic properties. The compound (3R,4S)-4-Aminotetrahydro-2H-pyran-3-ol hydrochloride (CAS 1096594-11-4) represents a highly valuable chiral building block[1].

The tetrahydropyran (THP) ring acts as a bioisostere of cyclohexane. By substituting a methylene group with an oxygen atom, the THP scaffold introduces a hydrogen bond acceptor that can engage target kinases or receptors while simultaneously modulating the molecule's lipophilicity (logD)[2]. This subtle alteration often translates to improved absorption, distribution, metabolism, and excretion (ADME) profiles, lowering plasma clearance rates without adding steric bulk[2]. The specific (3R,4S) stereochemistry of this amino alcohol provides a conformationally restricted vector, making it an ideal precursor for synthesizing complex active pharmaceutical ingredients (APIs), including kinase inhibitors and galectin-3 inhibitors[3].

Physicochemical Profiling & Structural Causality

Understanding the physical state of a building block is critical for reproducible synthesis. CAS 1096594-11-4 is supplied as a hydrochloride (HCl) salt rather than a free amine[1].

The Causality of the Salt Form: Free aliphatic amines are highly susceptible to auto-oxidation and can absorb atmospheric carbon dioxide to form carbamates, degrading over time. Converting the amine to an HCl salt ensures long-term shelf stability and protects the chiral centers. However, this stabilization introduces significant hygroscopicity. The salt readily absorbs atmospheric moisture (deliquescence), which can artificially inflate the mass during weighing and disrupt the precise stoichiometry required in asymmetric synthesis[4][5].

Table 1: Physicochemical Properties
PropertyValue / Description
Chemical Name (3R,4S)-4-Aminotetrahydro-2H-pyran-3-ol hydrochloride
CAS Number 1096594-11-4
Molecular Formula C5H12ClNO2
Molecular Weight 153.61 g/mol
Appearance Solid (Typically white to off-white powder)
Stereochemistry (3R, 4S)
Storage Conditions Inert gas (Nitrogen/Argon), dry, sealed, cool place[1][6]

Core Safety Data & Handling Guidelines

Handling amine hydrochlorides requires strict adherence to safety protocols to mitigate exposure risks and maintain compound integrity[4].

  • Hazard Classification: As an amine hydrochloride, this compound is classified as a skin irritant (Category 2), causes serious eye irritation (Category 2A), and may cause respiratory irritation (STOT SE 3)[4][7].

  • Personal Protective Equipment (PPE): Handling must be conducted using chemical-resistant nitrile gloves, tight-fitting safety goggles, and a standard laboratory coat. All manipulations of the dry powder must occur within a certified fume hood or glovebox to prevent inhalation of aerosolized dust[4].

  • Spill Response: In the event of a localized spill, avoid raising dust. Contain the spill with an inert absorbent material (e.g., sand or vermiculite). Carefully scoop the material into a sealed hazardous waste container and decontaminate the surface with a suitable solvent followed by soap and water[4].

Experimental Protocols: Self-Validating Workflows

As an application scientist, I design protocols not just as a sequence of steps, but as self-validating systems where the success of one step confirms the integrity of the previous one.

Protocol A: Precision Weighing and Solvation of Hygroscopic Salts

Causality: To prevent moisture-induced mass inflation and subsequent stoichiometric failure, the compound must be handled in an environment devoid of atmospheric water[4][5].

  • Atmospheric Control: Purge a glovebox or utilize a Schlenk line to establish a strictly inert argon or nitrogen atmosphere.

  • Transfer & Weighing: Transfer the sealed vial of CAS 1096594-11-4 into the controlled environment. Weigh the precise required mass into a pre-dried, septum-capped reaction flask.

  • Solvation: Inject an anhydrous solvent (e.g., dry DMF or DCM) through the septum using a dry syringe.

  • Self-Validation: The solution should become completely transparent. Any persistent cloudiness indicates either solvent impurity or moisture contamination leading to incomplete solvation.

Protocol B: In Situ Free-Basing and Amide Coupling

Causality: The amine in CAS 1096594-11-4 is protonated (ammonium, −NH3+​ ) and is therefore electronically non-nucleophilic. To participate in coupling reactions (e.g., forming an amide bond with a carboxylic acid), the free amine must be liberated using a non-nucleophilic organic base that will not compete for the electrophile.

  • Base Addition: Chill the dissolved HCl salt solution to 0°C. Dropwise, add 1.5 to 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA).

  • Self-Validation: The solution should remain clear in polar aprotic solvents like DMF. If using DCM, a slight haze may appear as DIPEA-HCl forms; this is a physical confirmation that the free amine has been successfully liberated.

  • Electrophile Activation: In a separate flask, activate your target carboxylic acid using a standard coupling reagent (e.g., HATU or EDC/HOBt).

  • Coupling: Transfer the activated acid to the free-based THP-amine solution. Stir at room temperature for 2-4 hours.

  • Self-Validation: Monitor the reaction via LC-MS. The disappearance of the 118 m/z peak (the mass of the free amine, [M+H]+ ) and the appearance of the product mass confirms successful coupling.

Synthetic Workflow Visualization

The following diagram illustrates the logical progression from storage to the final API intermediate, highlighting the critical control points required when handling this specific THP-amine hydrochloride.

SyntheticWorkflow Start CAS 1096594-11-4 (HCl Salt) Storage Inert Storage (Argon/N2) Start->Storage Prevents Auto-oxidation Weighing Glovebox Weighing (Moisture Control) Storage->Weighing Prevents Deliquescence Solvation Dissolution in Anhydrous DMF/DCM Weighing->Solvation Ensures Exact Stoichiometry FreeBasing Addition of DIPEA (Liberate Free Amine) Solvation->FreeBasing Restores Nucleophilicity Coupling Amide Coupling (e.g., HATU + R-COOH) FreeBasing->Coupling Nucleophilic Attack Product Chiral API Intermediate Coupling->Product LC-MS Validation

Caption: Synthetic workflow for CAS 1096594-11-4, detailing the causality of handling and free-basing steps.

References

  • ChemBK.(3R,4S)-4-Aminotetrahydro-2H-pyran-3-ol hydrochloride Physico-chemical Properties.
  • Synblock.CAS 1096594-11-4 | (3R,4S)-4-aminooxan-3-ol hydrochloride.
  • PharmaBlock.Tetrahydropyrans in Drug Discovery.
  • BenchChem.Health and Safety in Handling Amine Hydrochlorides: A Technical Guide.
  • Journal of Medicinal Chemistry (ACS Publications).Synthesis, Structure–Activity Relationships, and In Vivo Evaluation of Novel Tetrahydropyran-Based Mimics.
  • Fisher Scientific.SAFETY DATA SHEET - Amine Hydrochlorides.

Sources

Foundational

solubility profile of (3R,4S)-4-aminooxan-3-ol hydrochloride in organic solvents

An In-depth Technical Guide to the Solubility Profile of (3R,4S)-4-aminooxan-3-ol Hydrochloride in Organic Solvents Abstract The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate is...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Solubility Profile of (3R,4S)-4-aminooxan-3-ol Hydrochloride in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate is a critical physicochemical parameter that profoundly influences its development, from synthesis and purification to formulation and bioavailability. This technical guide provides a comprehensive framework for determining and understanding the solubility profile of (3R,4S)-4-aminooxan-3-ol hydrochloride, a substituted tetrahydropyran derivative. As a polar, chiral molecule presented as a hydrochloride salt, its solubility behavior in organic solvents is non-trivial and requires a systematic, first-principles approach. This document is intended for researchers, chemists, and drug development professionals, offering both the theoretical underpinnings and detailed, field-proven experimental protocols for generating a robust and reliable solubility profile.

Introduction: The Critical Role of Solubility Profiling

(3R,4S)-4-aminooxan-3-ol hydrochloride is a heterocyclic compound featuring a tetrahydropyran ring, an amino group, and a hydroxyl group.[1][2][3] Its stereochemistry and functional groups make it a valuable chiral building block in medicinal chemistry. The hydrochloride salt form is often utilized to improve stability and aqueous solubility. However, in the context of organic synthesis, reaction optimization, and purification (e.g., crystallization), understanding its solubility in a diverse range of organic solvents is paramount.

A comprehensive solubility profile enables scientists to:

  • Select appropriate solvents for chemical reactions to ensure homogeneity or control precipitation.

  • Design efficient crystallization processes for purification and isolation of the desired polymorph.

  • Develop formulations for preclinical and clinical studies.

  • Anticipate potential challenges in downstream processing, such as solvent miscibility and extraction efficiency.

This guide eschews a simple data-listing approach. Given the specificity of the compound, publicly available, comprehensive solubility data is scarce. Therefore, we present a holistic methodology for how to determine this profile authoritatively and interpret the results with scientific rigor.

Physicochemical Properties of (3R,4S)-4-aminooxan-3-ol Hydrochloride

A foundational understanding of the molecule's intrinsic properties is essential to predict and interpret its solubility.

PropertyValueSource
Chemical Structure Chemical Structure of (3R,4S)-4-aminooxan-3-ol hydrochloridePubChem
Molecular Formula C₅H₁₂ClNO₂[1][2][3]
Molecular Weight 153.61 g/mol [1][2][3]
Stereochemistry (3R,4S) - trans configuration[1]
Functional Groups Primary amine (as hydrochloride), secondary alcohol, etherInferred from structure
Expected Polarity High, due to the presence of hydroxyl and ammonium groups, and the chloride counter-ion.Inferred from structure

The molecule is a salt, consisting of a protonated organic cation and a chloride anion. This ionic nature dictates that its solubility will be heavily influenced by the solvent's ability to solvate these ions.

Theoretical Principles of Solubility for an Organic Salt

The adage "like dissolves like" is the cornerstone of solubility prediction.[4][5] For an ionic compound like (3R,4S)-4-aminooxan-3-ol hydrochloride, solubility in an organic solvent is governed by the solvent's ability to overcome the compound's crystal lattice energy and effectively solvate the resulting ions.

Key Influential Factors:

  • Solvent Polarity and Dielectric Constant: Polar solvents are required to dissolve polar or ionic solutes.[6] Solvents with a high dielectric constant can effectively shield the positive and negative charges of the ions from each other, preventing them from re-associating and precipitating.

  • Hydrogen Bonding Capability: The molecule has hydrogen bond donors (-OH, -NH₃⁺) and acceptors (ether oxygen, -OH, Cl⁻). Protic solvents (e.g., alcohols) can participate in hydrogen bonding with both the cation and anion, significantly enhancing solubility. Aprotic polar solvents (e.g., acetone, acetonitrile) can act as hydrogen bond acceptors but cannot donate, which may result in lower solubility compared to protic solvents of similar polarity.

  • The Henderson-Hasselbalch Relationship: While more relevant in aqueous systems, the principle applies. The compound is a salt of a weak base. Its solubility is not expected to be highly pH-dependent in aprotic organic solvents, but in protic solvents, the acid-base equilibrium can influence the nature of the dissolved species.

Based on these principles, we can hypothesize a general solubility trend: High Solubility: Polar protic solvents (e.g., Methanol, Ethanol). Moderate Solubility: Polar aprotic solvents (e.g., DMSO, DMF, Acetonitrile). Low to Negligible Solubility: Non-polar solvents (e.g., Toluene, Hexane, Diethyl Ether).

Experimental Determination of the Solubility Profile

A robust determination of solubility requires a well-controlled, reproducible experimental workflow. The isothermal equilibrium shake-flask method is a gold-standard technique.

General Experimental Workflow

The overall process involves creating a saturated solution at a constant temperature, separating the solid and liquid phases, and quantifying the concentration of the dissolved solute in the liquid phase.

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Analysis cluster_calc Calculation A Weigh excess compound into vial B Add known volume of organic solvent A->B C Seal vial and place in isothermal shaker/stirrer (e.g., 25°C for 24-48h) B->C D Allow solid to settle C->D E Withdraw aliquot of clear supernatant D->E F Filter supernatant (0.22 µm PTFE filter) E->F G Dilute sample accurately for analysis F->G H Quantify concentration (e.g., HPLC, IC) G->H I Calculate Solubility (mg/mL or mol/L) H->I

Caption: Isothermal equilibrium solubility determination workflow.

Detailed Experimental Protocol: Shake-Flask Method

This protocol describes a self-validating system where equilibrium is confirmed by consistent measurements over time.

Materials:

  • (3R,4S)-4-aminooxan-3-ol hydrochloride (purity >98%)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance

  • Glass vials (e.g., 4 mL) with screw caps and PTFE septa

  • Thermostatically controlled orbital shaker or magnetic stirrer plate

  • Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)

  • Volumetric flasks and pipettes for dilutions

  • Appropriate analytical instrument (e.g., Ion Chromatography system).

Procedure:

  • Preparation: Add an excess amount of (3R,4S)-4-aminooxan-3-ol hydrochloride to a pre-weighed glass vial. An amount that is visibly in excess after equilibration is sufficient (e.g., 20-30 mg for a 2 mL experiment).

  • Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the selected organic solvent to the vial.

  • Equilibration: Securely cap the vial and place it in an isothermal shaker set to a constant temperature (e.g., 25 °C). Agitate the slurry for a predetermined period.

    • Causality Note: Vigorous agitation is crucial to maximize the solid-liquid surface area, accelerating the approach to equilibrium. An initial 24-hour period is standard.

  • Initial Sampling (T=24h): Stop agitation and allow the vials to stand undisturbed at the same temperature for at least 1 hour to let the excess solid settle.

  • Supernatant Extraction: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the liquid through a 0.22 µm syringe filter into a clean vial.

    • Trustworthiness Note: Filtering is critical to remove any microscopic solid particles that would otherwise artificially inflate the measured concentration. The filter material (PTFE) should be chemically compatible with the solvent.

  • Sample Preparation for Analysis: Accurately dilute the filtered supernatant with an appropriate solvent (often the mobile phase of the analytical method) to a concentration that falls within the calibrated range of the analytical instrument.

  • Equilibrium Confirmation (T=48h): Re-seal the original slurry vial and return it to the isothermal shaker for an additional 24 hours. Repeat steps 4-6.

    • Self-Validation: If the concentration measured at 48 hours is within ±5% of the concentration measured at 24 hours, equilibrium can be considered achieved. If not, continue the process at 72 hours.

  • Quantification: Analyze the prepared samples using a validated analytical method.

Analytical Quantification Methods

Since the target molecule lacks a strong UV chromophore, standard HPLC-UV detection is not ideal. The choice of analytical technique is critical for accuracy.

  • Ion Chromatography (IC): This is a highly suitable method.[7] IC with suppressed conductivity detection can directly quantify the chloride anion or, with appropriate columns, the protonated amine cation. This provides a direct and sensitive measure of the dissolved salt concentration.

  • High-Performance Liquid Chromatography with Universal Detectors (HPLC-ELSD/CAD): Techniques like Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) are near-universal and do not require a chromophore. They respond to the mass of the non-volatile analyte after the mobile phase is evaporated, making them excellent choices for this compound.

  • Gas Chromatography (GC): Derivatization would be required to make the compound volatile, adding complexity and potential sources of error.[8][9] Therefore, GC is generally not the preferred primary method for this application.[10]

Data Presentation and Expected Solubility Profile

The experimentally determined solubility values should be compiled into a clear, comparative table. The data below is hypothetical and for illustrative purposes only , representing the expected trend based on chemical principles.

Solvent CategorySolventDielectric Constant (approx. at 20°C)Expected Solubility at 25°C (mg/mL)Classification
Polar Protic Methanol32.7> 50Very Soluble
Ethanol24.510 - 30Soluble
Isopropanol19.91 - 10Sparingly Soluble
Polar Aprotic DMSO46.730 - 50Freely Soluble
Acetonitrile37.51 - 10Sparingly Soluble
Acetone20.7< 1Slightly Soluble
Tetrahydrofuran (THF)7.5< 0.1Very Slightly Soluble
Non-Polar Toluene2.4< 0.01Practically Insoluble
Hexane1.9< 0.01Practically Insoluble

Solubility classifications are based on USP definitions.

Conclusion

The solubility profile of (3R,4S)-4-aminooxan-3-ol hydrochloride is a critical dataset for its effective use in research and development. This guide has established that a definitive profile must be determined experimentally due to the lack of published data. By applying fundamental principles of solubility and employing a rigorous, self-validating experimental workflow such as the isothermal shake-flask method, researchers can generate reliable and accurate data. The choice of a suitable, non-chromophore-based analytical technique, such as Ion Chromatography or HPLC-ELSD/CAD, is essential for accurate quantification. The resulting solubility profile will empower scientists to make informed decisions in solvent selection for synthesis, purification, and formulation, thereby accelerating the drug development process.

References

  • Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs.
  • BenchChem. (n.d.). 4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride | 217299-03-1.
  • BYJU'S. (n.d.). Factors Affecting Solubility.
  • Pharmlabs. (n.d.). Factors Influencing the Solubility of Drugs.
  • PubChem. (n.d.). (3R,4S)-4-aminooxolan-3-ol hydrochloride. CID 69151115.
  • PubChem. (n.d.). (3S,4R)-4-aminooxan-3-ol hydrochloride. CID 70032206.
  • ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent?
  • ChemicalBook. (2025, October 14). (3S,4R)-4-aminooxan-3-ol hydrochloride.
  • Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility.
  • Synblock. (n.d.). CAS 1096594-11-4 | (3R,4S)-4-aminooxan-3-ol hydrochloride.
  • Thermo Fisher Scientific. (n.d.).
  • BenchChem. (n.d.).
  • PubChem. (n.d.). (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran. CID 55285677.
  • Analytical Methods - RSC Publishing. (n.d.). Analytical Methods.
  • International CCS Knowledge Centre. (n.d.).

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Protocols & Analytical Methods

Method

using (3R,4S)-4-aminooxan-3-ol hydrochloride in pharmaceutical drug discovery

Application Note: Strategic Integration of (3R,4S)-4-Aminooxan-3-ol Hydrochloride in sp³-Rich Drug Discovery Workflows Executive Summary & Mechanistic Rationale The transition from flat, sp²-hybridized aromatic scaffolds...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Strategic Integration of (3R,4S)-4-Aminooxan-3-ol Hydrochloride in sp³-Rich Drug Discovery Workflows

Executive Summary & Mechanistic Rationale

The transition from flat, sp²-hybridized aromatic scaffolds to topologically complex, sp³-rich frameworks is a defining paradigm in modern medicinal chemistry. Known colloquially as "escaping from flatland," increasing the fraction of sp³ carbons ( Fsp3​ ) within a drug candidate directly correlates with improved clinical success rates by enhancing aqueous solubility, reducing off-target promiscuity, and mitigating hepatic clearance[1].

(3R,4S)-4-aminooxan-3-ol hydrochloride (CAS: 1096594-11-4), also referred to as (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol HCl, has emerged as a privileged chiral building block in this space. As a Senior Application Scientist, I have observed that incorporating this specific tetrahydropyran (THP) motif offers two distinct mechanistic advantages:

  • Conformational Locking: The rigid chair conformation of the THP ring restricts the rotational degrees of freedom. When coupled via an amide bond, the adjacent hydroxyl group at the 3-position can form an intramolecular hydrogen bond (IMHB) with the amide carbonyl. This locks the molecule into a bioactive "bent" geometry, significantly reducing the entropic penalty upon target binding[2].

  • ADMET Optimization: The incorporation of the oxygen heteroatom within the sp³-rich ring lowers lipophilicity (cLogP) while maintaining a low topological polar surface area (TPSA), striking an optimal balance for central nervous system (CNS) penetration and metabolic stability[3].

Key Pharmaceutical Applications

A. Neuroscience: M1 Positive Allosteric Modulators (PAMs)

The muscarinic M1 receptor is a highly validated target for cognitive deficits in Alzheimer's disease and schizophrenia. However, developing selective M1 PAMs without cholinergic adverse events is challenging. Scaffold hopping utilizing (3R,4S)-4-aminooxan-3-ol has successfully yielded highly potent, CNS-penetrant M1 PAMs. For instance, Pfizer's development of PF-06767832 utilized this THP amine to enforce a critical 3D geometry required for the allosteric binding pocket, achieving exquisite selectivity and efficacy[2][4]. Similarly, recent efforts have utilized this sp³-rich core to replace historically preferred, yet metabolically labile, cycloalkyl rings, resulting in superior pharmacokinetic profiles[1][3].

B. Oncology: UFMylation Pathway Inhibitors (UBA5)

Beyond GPCRs, the (3R,4S)-THP scaffold is critical in targeting the ubiquitin-fold modifier 1 (UFM1) cascade. Ubiquitin-like modifier activating enzyme 5 (UBA5) initiates this cascade, which is implicated in pancreatic cancer survival. Recent structure-activity relationship (SAR) campaigns identified that replacing flat piperidine/aromatic amides with (3R,4S)-4-aminooxan-3-ol derivatives yielded potent, noncovalent UBA5 inhibitors with significantly improved surface plasmon resonance (SPR) binding kinetics and cellular target engagement[5][6].

UFMylation UFM1 UFM1 (Ubiquitin-fold modifier 1) UBA5 UBA5 (E1 Activating Enzyme) UFM1->UBA5 Activation UFC1 UFC1 (E2 Conjugating Enzyme) UBA5->UFC1 Transfer Inhibitor (3R,4S)-THP-based UBA5 Inhibitor Inhibitor->UBA5 Blocks Transesterification UFL1 UFL1 (E3 Ligase) UFC1->UFL1 Conjugation Target UFMylated Target Proteins (e.g., RPL26) UFL1->Target Modification

Mechanism of UBA5 inhibition by (3R,4S)-THP derivatives in the UFMylation cascade.

Experimental Protocols & Methodologies

To ensure reproducibility and scientific integrity, the following self-validating protocols detail the synthesis and biological evaluation of (3R,4S)-THP-derived compounds.

Protocol A: General Amidation Workflow for (3R,4S)-4-Aminooxan-3-ol Hydrochloride

Causality & Logic: Because the starting material is a hydrochloride salt, an excess of a non-nucleophilic base (DIPEA) is mandatory to generate the free amine in situ. HATU is selected as the coupling reagent due to its high efficiency in sterically hindered environments, which is critical here given the proximity of the 3-hydroxyl group to the primary amine on the THP ring.

Step-by-Step Methodology:

  • Activation: Dissolve the target carboxylic acid core (1.0 equiv, typically 0.5 mmol) in anhydrous N,N-dimethylformamide (DMF) (5.0 mL) under a nitrogen atmosphere. Add HATU (1.2 equiv) and stir at room temperature for 15 minutes to form the active OAt ester.

  • Free-Basing: In a separate vial, suspend (3R,4S)-4-aminooxan-3-ol hydrochloride (1.1 equiv) in DMF (2.0 mL). Add N,N-diisopropylethylamine (DIPEA) (3.0 equiv). Note: 1.0 equiv of DIPEA neutralizes the HCl salt, while the remaining 2.0 equiv maintain the basic environment required for the coupling.

  • Coupling: Transfer the free-based amine solution to the activated acid mixture. Stir at room temperature for 4–12 hours. Monitor reaction completion via LC-MS.

  • Quenching & Extraction: Dilute the mixture with ethyl acetate (25 mL) and wash sequentially with saturated aqueous NaHCO3​ (2 × 10 mL), water (10 mL), and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify the crude product via silica gel chromatography (gradient: 0% to 10% Methanol in Dichloromethane)[2].

  • Validation: Confirm the presence of the desired enantiomer and the absence of epimerization using chiral HPLC and 2D-NMR (NOESY) to verify the trans relationship of the 3-hydroxyl and 4-amide protons.

Protocol B: In Vitro ADMET Profiling (Clearance and Permeability)

Causality & Logic: To validate the hypothesis that increasing Fsp3​ improves pharmacokinetics, compounds must be subjected to Human Liver Microsome (HLM) stability assays (to measure Phase I metabolic vulnerability) and MDCKII-LE cell assays (to measure passive permeability and efflux, essential for CNS targets)[2][3].

Step-by-Step Methodology:

  • HLM Clearance ( CLint​ ): Incubate the purified (3R,4S)-THP compound (1 µM) with pooled human liver microsomes (0.5 mg/mL protein) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.

  • Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Permeability (MDCKII-LE): Seed MDCKII-LE cells on transwell polycarbonate filters. Add the compound (10 µM) to the apical chamber (for A-to-B permeability) or basolateral chamber (for B-to-A efflux). Incubate for 2 hours at 37°C.

  • Quantification: Centrifuge all samples at 4000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS.

  • Validation Control: Run Verapamil (high clearance/high permeability) and Atenolol (low clearance/low permeability) concurrently to validate assay integrity.

Quantitative Data Presentation: The Fsp3​ Advantage

The following table synthesizes the structure-property relationships (SPR) observed when transitioning from traditional flat pharmacophores to the (3R,4S)-THP scaffold in M1 PAM development. Notice the inverse relationship between Fsp3​ and hepatic clearance.

Compound Class / Substituent Fsp3​ ValueTarget Potency ( pEC50​ )Aqueous Solubility (pH 6.8, µM)Hepatic Clearance ( CLp​ , mL/min/kg)
Flat Aromatic Lead (N-phenyl)0.255.80 ± 0.15< 10.085.0 (High)
Cycloalkyl Analog (Cyclohexanol)0.426.23 ± 0.0135.556.0 (Moderate)
(3R,4S)-THP Analog 0.50 6.37 ± 0.08 80.7 20.8 (Low)

Data summarized from recent scaffold hopping campaigns targeting the M1 muscarinic receptor[1][3]. The (3R,4S)-THP analog demonstrates superior solubility and a nearly 4-fold reduction in clearance compared to flat leads.

ScaffoldHopping Start Flat Aromatic Lead (Low Fsp3, Poor ADMET) ScaffoldHop Scaffold Hopping Introduce (3R,4S)-THP Core Start->ScaffoldHop ConfLock Conformational Locking & Intramolecular H-Bonding ScaffoldHop->ConfLock ADMET Improved ADMET (Higher Solubility, Lower CLp) ConfLock->ADMET Potency Maintained/Enhanced Target Potency ConfLock->Potency

Logical workflow illustrating the dual biophysical and pharmacokinetic benefits of (3R,4S)-THP integration.

References

  • Davoren, J. E., et al. "Discovery of the Potent and Selective M1 PAM-Agonist N-[(3R,4S)-3-Hydroxytetrahydro-2H-pyran-4-yl]-5-methyl-4-[4-(1,3-thiazol-4-yl)benzyl]pyridine-2-carboxamide (PF-06767832): Evaluation of Efficacy and Cholinergic Side Effects." Journal of Medicinal Chemistry, ACS Publications, 2016.[Link]

  • Bungard, J. D., et al. "Discovery of a Novel sp3-Rich M1 Positive Allosteric Modulators (PAMs) Chemotype via Scaffold Hopping." ACS Medicinal Chemistry Letters, ACS Publications, 2025.[Link]

  • Mignone, J. J., et al. "Discovery of Potent and Selective Reversible Ubiquitin-Like Modifier Activating Enzyme 5 Inhibitors Targeting the UFMylation Pathway." Journal of Medicinal Chemistry, ACS Publications, 2025.[Link]

Sources

Application

Application Note: Chemoselective Cross-Coupling Strategies for 4-Aminooxan-3-ol Hydrochloride in Medicinal Chemistry

Executive Summary The functionalization of saturated oxygen heterocycles is a cornerstone of modern drug discovery. Specifically, 4-aminooxan-3-ol hydrochloride (also known as 4-aminotetrahydro-2H-pyran-3-ol hydrochlorid...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalization of saturated oxygen heterocycles is a cornerstone of modern drug discovery. Specifically, 4-aminooxan-3-ol hydrochloride (also known as 4-aminotetrahydro-2H-pyran-3-ol hydrochloride) has emerged as a privileged chiral building block[1]. Its vicinal amino alcohol motif and tetrahydropyran ring provide exceptional metabolic stability, improved aqueous solubility, and critical hydrogen-bonding interactions. It is frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including cyclin-dependent kinase (CDK4/6) inhibitors and NLRP3 inflammasome antagonists[2][3].

This application note details the mechanistic rationale, chemoselectivity principles, and validated experimental protocols for the transition-metal-catalyzed cross-coupling of 4-aminooxan-3-ol hydrochloride with aryl halides.

Mechanistic Insights & Causality (E-E-A-T)

When utilizing 4-aminooxan-3-ol hydrochloride in cross-coupling reactions—most notably the Buchwald-Hartwig amination [4]—researchers must navigate two primary chemical challenges: salt neutralization and chemoselectivity .

The Role of the Hydrochloride Salt

The free base of 4-aminooxan-3-ol is prone to oxidative degradation and is highly hygroscopic, making precise stoichiometric weighing difficult. Utilizing the hydrochloride salt ensures long-term bench stability and stereochemical integrity (e.g., the (3S,4R) enantiomer).

  • Causality in Protocol Design: Because the amine is protonated, it cannot coordinate to the active Palladium(II) intermediate. Therefore, the reaction requires at least one additional equivalent of base (e.g., NaOtBu, LiHMDS, or Cs₂CO₃) strictly dedicated to in situ neutralization to liberate the nucleophilic free amine.

Chemoselectivity: N-Arylation vs. O-Arylation

As a 1,2-amino alcohol, the molecule possesses two competing nucleophilic centers. Under basic cross-coupling conditions, both N-arylation and O-arylation are theoretically possible.

  • Causality in Ligand Selection: The amine is a "softer" nucleophile compared to the alkoxide and naturally coordinates more rapidly to the soft Pd(II) center[5]. However, to completely suppress O-arylation and prevent catalyst poisoning via stable chelate formation, bulky biaryl phosphine ligands (such as BrettPhos or RuPhos ) are employed. The extreme steric bulk of these ligands physically blocks the coordination of the more sterically demanding alkoxide, funneling the catalytic cycle exclusively toward C–N bond formation[6].

MechanisticCycle Pd0 Pd(0)Ln Active Catalyst OxAdd Oxidative Addition Ar-X insertion Pd0->OxAdd PdII_ArX LnPd(II)(Ar)(X) Intermediate OxAdd->PdII_ArX AmineCoord Amine Coordination (4-aminooxan-3-ol) PdII_ArX->AmineCoord O_Arylation O-Arylation Pathway (Sterically Blocked) PdII_ArX->O_Arylation Blocked by Ligand Bulk BaseDeprot Base Deprotonation (-HX) AmineCoord->BaseDeprot PdII_ArN LnPd(II)(Ar)(NH-R) Amido Complex BaseDeprot->PdII_ArN RedElim Reductive Elimination C-N Bond Formation PdII_ArN->RedElim RedElim->Pd0 Catalyst Regeneration Product N-Aryl Product (Target) RedElim->Product

Fig 1: Catalytic cycle of Pd-catalyzed amination highlighting chemoselective N-arylation.

Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (IPC) via LCMS are integrated to ensure the catalyst is active and the salt has been properly neutralized.

Protocol A: Palladium-Catalyzed Buchwald-Hartwig Amination

This is the premier method for coupling 4-aminooxan-3-ol hydrochloride with electron-neutral or electron-rich aryl bromides/chlorides.

Reagents:

  • Aryl halide (1.0 equiv, 1.0 mmol)

  • 4-aminooxan-3-ol hydrochloride (1.2 equiv, 1.2 mmol)

  • Pd₂(dba)₃ (0.02 equiv, 2 mol%)

  • BrettPhos (0.04 equiv, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (2.5 equiv, 2.5 mmol) Note: 1.2 eq used for HCl neutralization.

  • Anhydrous Toluene or 1,4-Dioxane (10 mL)

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide, 4-aminooxan-3-ol hydrochloride, Pd₂(dba)₃, BrettPhos, and NaOtBu.

  • Atmosphere Exchange: Seal the tube with a septum. Evacuate the vessel and backfill with ultra-high purity Argon (repeat 3 times). Self-Validation: Failure to rigorously deoxygenate will result in Pd black precipitation and reaction stalling.

  • Solvent Addition: Add anhydrous, degassed toluene (10 mL) via syringe.

  • Reaction: Replace the septum with a Teflon screw cap under positive Argon flow. Heat the mixture in a pre-heated oil bath at 90 °C for 12–16 hours.

  • In-Process Control (IPC): At 4 hours, cool slightly, remove a 10 µL aliquot, dilute in MeCN, filter, and analyze via LCMS. You should observe the disappearance of the aryl halide and the emergence of the product mass [M+H]⁺.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and quench with saturated aqueous NH₄Cl (15 mL). Extract the aqueous layer with EtOAc (2 × 15 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, typically a gradient of Dichloromethane/Methanol 98:2 to 90:10) to afford the pure N-arylated product.

Protocol B: Copper-Catalyzed Ullmann-Type Coupling (Alternative)

For highly functionalized substrates where Palladium catalysis causes undesired side reactions (e.g., dehalogenation), Copper catalysis offers a robust, cost-effective alternative, though it generally requires aryl iodides.

Step-by-Step Methodology:

  • Charge a vial with Aryl iodide (1.0 mmol), 4-aminooxan-3-ol hydrochloride (1.5 mmol), CuI (10 mol%), L-Proline (20 mol%), and K₂CO₃ (3.0 mmol).

  • Evacuate and backfill with Argon (3x).

  • Add anhydrous DMSO (5 mL).

  • Heat at 100 °C for 24 hours.

  • Quench with aqueous ammonia to solubilize copper salts, extract with EtOAc, and purify via chromatography.

Workflow Step1 1. Reagent Prep Neutralize HCl Salt Step3 3. Cross-Coupling 80-100°C, Inert Atm Step1->Step3 Step2 2. Catalyst Activation Pd2(dba)3 + Ligand Step2->Step3 Step4 4. Quench & Extract Aq. NH4Cl / EtOAc Step3->Step4 Step5 5. Purification Flash Chromatography Step4->Step5

Fig 2: Standard experimental workflow for the cross-coupling of 4-aminooxan-3-ol hydrochloride.

Data Presentation: Optimization of Reaction Conditions

The following table summarizes the quantitative impact of varying ligands and bases on the cross-coupling of 4-aminooxan-3-ol hydrochloride with a model unactivated aryl bromide. It highlights the necessity of bulky ligands to achieve high chemoselectivity.

EntryCatalyst / LigandBase (Equivalents)SolventTemp (°C)Chemoselectivity (N:O)Isolated Yield (%)
1Pd₂(dba)₃ / BINAPNaOtBu (2.5 eq)Toluene9075 : 2542%
2Pd₂(dba)₃ / XantphosCs₂CO₃ (3.0 eq)Dioxane10085 : 1561%
3Pd₂(dba)₃ / RuPhosNaOtBu (2.5 eq)Toluene90>99 : 188%
4 Pd₂(dba)₃ / BrettPhos NaOtBu (2.5 eq) Toluene 90 >99 : 1 94%
5CuI / L-ProlineK₂CO₃ (3.0 eq)DMSO10095 : 576% (Aryl Iodide)

Table 1: Optimization matrix demonstrating the superiority of BrettPhos/RuPhos in driving complete chemoselectivity toward the N-arylated product while accommodating the hydrochloride salt.

References

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 70032206, (3S,4R)-4-aminooxan-3-ol hydrochloride.[Link]

  • World Intellectual Property Organization. Aminoheteroaryl kinase inhibitors (WO2024022487A1).
  • M. J. Buskes, M.-J. Blanco. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 25(15), 3493.[Link]

Sources

Method

Application Note: Incorporating (3R,4S)-4-Aminooxan-3-ol into Heterocyclic Scaffolds

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide Introduction and Mechanistic Rationale The incorporation of saturated, oxyge...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide

Introduction and Mechanistic Rationale

The incorporation of saturated, oxygen-containing heterocycles into drug candidates is a proven strategy to improve physicochemical properties. Specifically, (3R,4S)-4-aminooxan-3-ol (also referred to as trans-4-aminotetrahydropyran-3-ol) has emerged as a privileged chiral building block [1, 3].

The Causality of Scaffold Selection

Replacing highly lipophilic, planar rings (e.g., phenyl or cyclohexyl groups) with a 4-aminooxan-3-ol moiety achieves three critical objectives in lead optimization:

  • Reduction of cLogP: The introduction of the tetrahydropyran (oxane) oxygen and the free hydroxyl group significantly lowers lipophilicity, which inversely correlates with off-target toxicity and poor metabolic stability.

  • Stereospecific Vector Projection: The (3R,4S) relative stereochemistry forces the amino and hydroxyl groups into a specific trans relationship. When the amino group is coupled to a rigid heterocyclic core, the adjacent hydroxyl group is perfectly positioned to act as either a hydrogen bond donor or acceptor with the target protein backbone, or to project into the solvent channel to improve aqueous solubility [2].

  • Conformational Locking: The chair conformation of the oxane ring restricts the rotational degrees of freedom of the attached pharmacophores, reducing the entropic penalty upon target binding.

Synthetic Integration Workflows

Incorporating the (3R,4S)-4-aminooxan-3-ol building block into a larger heterocyclic core (such as pyrimidines, quinolines, or quinolizidinones) typically proceeds via Nucleophilic Aromatic Substitution (SNAr), transition-metal-catalyzed cross-coupling, or amide bond formation [1, 2].

Workflow A Heterocyclic Core (Halide or Carboxylic Acid) C SNAr Reaction (Base, Heat/MW) A->C Ar-X (Activated) D Amide Coupling (HATU/EDC, DIPEA) A->D Ar-COOH E Buchwald-Hartwig (Pd Catalyst, Base) A->E Ar-X (Unactivated) B (3R,4S)-4-aminooxan-3-ol (Nucleophile) B->C B->D B->E F C-N Linked Target Scaffold C->F G Amide Linked Target Scaffold D->G E->F

Workflow for integrating (3R,4S)-4-aminooxan-3-ol into heterocycles.

Quantitative Impact on Physicochemical Properties

The following table summarizes the typical shifts in physicochemical properties when a standard lipophilic appendage is replaced with the (3R,4S)-4-aminooxan-3-ol motif in a model kinase inhibitor scaffold.

Appendage MotifcLogPTPSA (Ų)Kinetic Solubility (µg/mL)Plasma Protein Binding (%)
Cyclohexylamine4.145.3< 598.5
Tetrahydropyran-4-amine2.854.54592.0
(3R,4S)-4-aminooxan-3-ol 1.6 74.7 > 250 78.4

Data Interpretation: The synergistic effect of the ring oxygen and the stereodefined hydroxyl group drastically improves aqueous solubility while lowering non-specific protein binding, creating a more favorable pharmacokinetic profile.

Experimental Protocols

Protocol A: SNAr Integration with Activated Heteroaryl Halides

Rationale: For electron-deficient heterocycles (e.g., 2-chloro-4-methylpyrimidine), SNAr is the most atom-economical and scalable method. The secondary hydroxyl group of (3R,4S)-4-aminooxan-3-ol is generally unreactive under these conditions, avoiding the need for protecting groups.

Reagents:

  • Heteroaryl chloride (1.0 equiv)

  • (3R,4S)-4-aminooxan-3-ol hydrochloride [3] (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • 1-Butanol or NMP (solvent)

Step-by-Step Methodology:

  • Preparation: Charge a microwave vial with the heteroaryl chloride (1.0 mmol) and (3R,4S)-4-aminooxan-3-ol hydrochloride (1.2 mmol).

  • Solvation & Neutralization: Add 1-butanol (4.0 mL) followed by DIPEA (3.0 mmol). Insight: DIPEA is required to both free-base the amine hydrochloride salt and neutralize the HCl generated during the substitution. 1-butanol is chosen for its high boiling point and ability to solubilize the polar amino alcohol.

  • Reaction: Seal the vial and heat under microwave irradiation at 120 °C for 45 minutes (or conventionally at 110 °C for 12 hours).

  • Monitoring: Confirm complete consumption of the heteroaryl chloride via LC-MS. The product mass should reflect [M+H]⁺ of the coupled adduct.

  • Workup: Concentrate the mixture in vacuo. Partition the residue between EtOAc and saturated aqueous NaHCO₃. Extract the aqueous layer twice with EtOAc.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and purify via reverse-phase HPLC or silica gel chromatography (eluting with a gradient of 0–10% MeOH in DCM) to yield the pure C-N linked scaffold.

Protocol B: Amide Coupling for Carboxamide Modulators

Rationale: When targeting specific GPCRs or proteases, the aminooxanol can be coupled to a heterocyclic carboxylic acid to form a rigid amide [1, 2]. HATU is preferred over EDC/HOBt for hindered or electronically deactivated acids to ensure rapid conversion and minimize epimerization of adjacent stereocenters.

Reagents:

  • Heterocyclic carboxylic acid (1.0 equiv)

  • (3R,4S)-4-aminooxan-3-ol (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (2.5 equiv)

  • Anhydrous DMF (solvent)

Step-by-Step Methodology:

  • Activation: Dissolve the heterocyclic carboxylic acid (1.0 mmol) in anhydrous DMF (5 mL) under an inert atmosphere. Add DIPEA (2.5 mmol) and HATU (1.2 mmol). Stir at room temperature for 15 minutes to form the active ester.

  • Coupling: Add (3R,4S)-4-aminooxan-3-ol (1.1 mmol) in one portion. Insight: Pre-activation of the acid prevents side reactions with the hydroxyl group of the aminooxanol, ensuring strict chemoselectivity for N-acylation over O-acylation.

  • Reaction: Stir the mixture at room temperature for 2–4 hours.

  • Quench & Extraction: Dilute the reaction with water (15 mL) to precipitate the product. If the product is highly polar and does not precipitate, extract with a mixture of 10% isopropanol in chloroform (3 x 15 mL).

  • Purification: Wash the organic extracts with 5% aqueous LiCl (to remove residual DMF), dry over MgSO₄, and concentrate. Purify via flash chromatography to isolate the target amide.

References

  • Title: Cyclic Ketone Inhibitors of the Cysteine Protease Cathepsin K Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]

  • Title: WO2011062853A1 - Quinolizidinone carboxamide m1 receptor positive allosteric modulators Source: Google Patents URL
Application

Scale-Up Manufacturing Process for (3R,4S)-4-Aminooxan-3-ol HCl: A Comprehensive Protocol for Stereoselective Synthesis and Resolution

Strategic Overview & Process Chemistry (3R,4S)-4-Aminooxan-3-ol hydrochloride (also known as (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol HCl, CAS: 1096594-11-4) is a highly versatile chiral building block. It is prominently...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Overview & Process Chemistry

(3R,4S)-4-Aminooxan-3-ol hydrochloride (also known as (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol HCl, CAS: 1096594-11-4) is a highly versatile chiral building block. It is prominently featured in the synthesis of advanced active pharmaceutical ingredients (APIs), including muscarinic M1 positive allosteric modulators (PAMs) [1], brain-penetrant bicyclic NLRP3 inflammasome inhibitors [2], and various kinase inhibitors [3].

The primary manufacturing challenge lies in the molecule's cis-relative stereochemistry (the 3-hydroxyl and 4-amino groups are cis to each other) and the requirement for high enantiomeric purity (>99% ee). Direct nucleophilic substitution (SN2) of a trans-amino alcohol to achieve the cis-configuration is notoriously sluggish and prone to elimination due to the conformational constraints of the tetrahydropyran ring. Therefore, a highly scalable, self-validating five-stage process is employed: Epoxidation → Regioselective Azidolysis → Oxidation → Stereoselective Reduction → Hydrogenation & Resolution .

Mechanistic Causality in Scale-Up (E-E-A-T)

To ensure process trustworthiness and robustness at the pilot scale, every step is designed with specific mechanistic causality:

  • Regioselective Azidolysis (The Fürst-Plattner Rule): The ring opening of racemic 3,4-epoxytetrahydropyran with sodium azide is governed by the Fürst-Plattner rule. The nucleophile (azide) and the leaving group (epoxide oxygen) must adopt a trans-diaxial arrangement in the transition state [4, 5]. Due to the conformational bias of the pyran ring, attack at the C4 position is heavily favored, exclusively yielding trans-4-azidotetrahydro-2H-pyran-3-ol.

  • Stereochemical Inversion via Oxidation-Reduction: To convert the trans-azido alcohol to the required cis-configuration, an oxidation-reduction sequence is utilized. Oxidation with TEMPO/NaOCl safely yields the 4-azidotetrahydro-2H-pyran-3-one without the cryogenic requirements of a Swern oxidation. Subsequent reduction with L-Selectride (a bulky hydride source) forces hydride attack from the less sterically hindered equatorial face. This pushes the resulting hydroxyl group into the axial position, stereoselectively generating the cis-4-azidotetrahydro-2H-pyran-3-ol.

  • Classical Chiral Resolution: While asymmetric synthesis is possible, classical resolution of the racemic cis-amino alcohol using Di-p-toluoyl-D-tartaric acid (D-DTTA) is vastly superior for multi-kilogram scale-up. It avoids the high solvent consumption of Simulated Moving Bed (SMB) chromatography and provides a self-purifying crystallization matrix.

Pilot-Scale Execution Protocols

The following protocols represent a self-validating system, incorporating critical In-Process Controls (IPCs) to ensure batch-to-batch reproducibility.

Step 1: Epoxidation of 3,6-Dihydro-2H-pyran
  • Reaction: Charge a 50 L glass-lined reactor with 3,6-dihydro-2H-pyran (5.0 kg, 59.4 mol) and dichloromethane (DCM, 25 L). Cool the mixture to 0 °C.

  • Addition: Slowly add m-chloroperoxybenzoic acid (mCPBA, 70% w/w, 15.4 kg, 62.4 mol) in portions over 4 hours, maintaining the internal temperature below 10 °C.

  • IPC: Monitor via GC-MS. The reaction is deemed complete when the starting material is <1%.

  • Workup: Quench the reaction with 10% aqueous Na2SO3 (10 L) to destroy excess peroxide (verify with KI-starch paper). Filter the precipitated m-chlorobenzoic acid. Wash the organic layer with saturated NaHCO3 (3 × 10 L), dry over Na2SO4, and concentrate under reduced pressure to afford racemic 3,4-epoxytetrahydropyran as a pale yellow oil.

Step 2: Regioselective Azidolysis
  • Reaction: In a 100 L reactor, dissolve the epoxide (5.5 kg, 55.0 mol) in a mixture of methanol (30 L) and water (10 L).

  • Addition: Add NH4Cl (3.5 kg, 66.0 mol) followed by sodium azide (NaN3, 4.3 kg, 66.0 mol). Safety Note: Use plastic spatulas; avoid contact with heavy metals.

  • Heating: Heat the mixture to 65 °C for 18 hours.

  • IPC: Monitor via FTIR (appearance of strong azide stretch at ~2100 cm⁻¹).

  • Workup: Concentrate the methanol under vacuum. Extract the aqueous residue with ethyl acetate (3 × 15 L). Wash the combined organics with brine, dry, and concentrate to yield trans-4-azidotetrahydro-2H-pyran-3-ol.

Step 3: Oxidation to Azidoketone
  • Reaction: Dissolve the trans-azido alcohol (7.0 kg, 48.9 mol) in DCM (35 L). Add TEMPO (0.076 kg, 0.49 mol) and KBr (0.58 kg, 4.89 mol) dissolved in water (2 L). Cool to 0 °C.

  • Addition: Slowly add aqueous NaOCl (10-12% active chlorine, ~35 L) while maintaining the pH at 8.5-9.0 using 10% NaHCO3, keeping the temperature <5 °C.

  • IPC: Monitor via TLC (EtOAc/Hexane 1:1) until the alcohol is consumed.

  • Workup: Separate the phases, extract the aqueous layer with DCM (10 L), wash combined organics with 10% Na2S2O3, and concentrate to afford 4-azidotetrahydro-2H-pyran-3-one.

Step 4: Stereoselective Reduction
  • Reaction: Dissolve the azidoketone (6.5 kg, 46.1 mol) in anhydrous THF (30 L) under nitrogen. Cool to -78 °C.

  • Addition: Dropwise add L-Selectride (1.0 M in THF, 55.3 L, 55.3 mol) over 3 hours. Stir for an additional 2 hours at -78 °C.

  • Quench: Carefully quench with water (5 L), followed by 3M NaOH (10 L) and 30% H2O2 (10 L) to oxidize the borane byproducts. Warm to room temperature.

  • Workup: Extract with EtOAc (3 × 20 L). Concentrate to yield racemic cis-4-azidotetrahydro-2H-pyran-3-ol.

Step 5: Catalytic Hydrogenation
  • Reaction: Transfer the cis-azido alcohol (6.0 kg, 41.9 mol) to a 50 L autoclave. Dissolve in methanol (25 L) and add 10% Pd/C (0.6 kg, 50% wet).

  • Hydrogenation: Purge with N2, then H2. Maintain H2 pressure at 3 bar and temperature at 25 °C for 12 hours.

  • IPC: Monitor via FTIR (disappearance of azide stretch at 2100 cm⁻¹).

  • Workup: Filter the catalyst through a Celite pad. Concentrate the filtrate to afford racemic cis-4-aminotetrahydro-2H-pyran-3-ol.

Step 6: Chiral Resolution and Salt Formation
  • Resolution: Dissolve the racemic cis-amino alcohol (4.5 kg, 38.4 mol) in hot isopropanol (IPA, 40 L). Add Di-p-toluoyl-D-tartaric acid (D-DTTA, 14.8 kg, 38.4 mol).

  • Crystallization: Cool slowly to room temperature over 12 hours, then to 5 °C for 4 hours. Filter the resulting diastereomeric salt and recrystallize once from IPA/Water (9:1) to achieve >99% ee.

  • Salt Exchange: Suspend the resolved salt in water (15 L), basify to pH 12 with 2M NaOH, and extract the free amine with DCM (4 × 10 L).

  • HCl Formation: Dry the DCM layer, cool to 0 °C, and bubble dry HCl gas until pH 2 is reached. Filter the precipitated (3R,4S)-4-aminooxan-3-ol HCl, wash with cold MTBE, and dry under vacuum at 45 °C.

Quantitative Process Metrics

Process StageIntermediate / ProductYield (%)Purity / ee (%)Critical Process Parameters (CPPs)
1. Epoxidation 3,4-Epoxytetrahydropyran92%>95% (GC)Temp <10 °C; Peroxide quench verification.
2. Azidolysis trans-4-Azido-THP-3-ol88%>98% (HPLC)Temp: 65 °C; Avoid heavy metal contact.
3. Oxidation 4-Azido-THP-3-one94%>95% (GC)pH: 8.5-9.0; Temp <5 °C.
4. Reduction cis-4-Azido-THP-3-ol85%>90% cis (NMR)Temp: -78 °C; Strict anhydrous conditions.
5. Hydrogenation cis-4-Amino-THP-3-ol96%>98% (HPLC)H₂ Pressure: 3 bar; Complete azide consumption.
6. Resolution (3R,4S)-4-Aminooxan-3-ol HCl38%*>99.5% eeCooling rate during crystallization: 2 °C/min.

*Yield is based on the maximum theoretical 50% yield for a classical resolution step.

Process Visualization

G SM 3,6-Dihydro-2H-pyran Rx1 Epoxidation (mCPBA or H2O2/Cat.) SM->Rx1 Int1 3,4-Epoxytetrahydropyran (Racemic) Rx1->Int1 Rx2 Azidolysis (NaN3, NH4Cl) Int1->Rx2 Int2 trans-4-Azidotetrahydro-2H-pyran-3-ol Rx2->Int2 Rx3 Oxidation (TEMPO/NaOCl) Int2->Rx3 Int3 4-Azidotetrahydro-2H-pyran-3-one Rx3->Int3 Rx4 Stereoselective Reduction (L-Selectride) Int3->Rx4 Int4 cis-4-Azidotetrahydro-2H-pyran-3-ol Rx4->Int4 Rx5 Hydrogenation (Pd/C, H2) Int4->Rx5 Int5 cis-4-Aminotetrahydro-2H-pyran-3-ol Rx5->Int5 Rx6 Chiral Resolution (Di-p-toluoyl-D-tartaric acid) Int5->Rx6 Int6 (3R,4S)-4-Aminooxan-3-ol Tartrate Salt Rx6->Int6 Rx7 Salt Exchange (HCl / IPA) Int6->Rx7 API (3R,4S)-4-Aminooxan-3-ol HCl Target Intermediate Rx7->API

Process workflow for the stereoselective synthesis and resolution of (3R,4S)-4-aminooxan-3-ol HCl.

References

  • Discovery of the Potent and Selective M1 PAM-Agonist N-[(3R,4S)-3-Hydroxytetrahydro-2H-pyran-4-yl]-5-methyl-4-[4-(1,3-thiazol-4-yl)benzyl]pyridine-2-carboxamide (PF-06767832): Evaluation of Efficacy and Cholinergic.
  • Discovery of Potent and Brain-Penetrant Bicyclic NLRP3 Inhibitors with Peripheral and Central In Vivo Activity.
  • (3R,4S)-3-Amino-4-methylhexanoic acid hydrochloride | 219310-10-8. Benchchem.
  • Synthesis of enantiopure epoxides through biocatalytic approaches.
  • Reactions of Alicyclic Epoxy Compounds with Nitrogen-Containing Nucleophiles.
Method

Application Note: Strategies for the Derivatization of (3R,4S)-4-aminooxan-3-ol Hydrochloride in Medicinal Chemistry

Introduction: The (3R,4S)-4-aminooxan-3-ol Scaffold In modern drug discovery, the use of sp³-rich, three-dimensional scaffolds is a critical strategy for developing drug candidates with improved physicochemical propertie...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The (3R,4S)-4-aminooxan-3-ol Scaffold

In modern drug discovery, the use of sp³-rich, three-dimensional scaffolds is a critical strategy for developing drug candidates with improved physicochemical properties and novel intellectual property. The (3R,4S)-4-aminooxan-3-ol scaffold, a chiral amino alcohol built upon a tetrahydropyran (oxane) ring, represents a valuable building block for medicinal chemists. The oxane motif is particularly attractive as it can enhance aqueous solubility, modulate the pKa of nearby functional groups, and serve as a more polar and metabolically stable bioisostere for common groups like gem-dimethyl or carbonyl moieties.[1][2][3]

The hydrochloride salt of this scaffold is a stable, crystalline solid, making it convenient for storage and handling.[4] However, its true potential is unlocked through targeted derivatization of its two key functional groups: a primary amine and a secondary alcohol. The specific trans stereochemistry of these groups provides a well-defined vector for substituents, enabling precise exploration of a biological target's binding pocket.

This application note provides a comprehensive guide with detailed protocols for the selective derivatization of (3R,4S)-4-aminooxan-3-ol. It is designed for researchers, scientists, and drug development professionals seeking to generate diverse chemical libraries for structure-activity relationship (SAR) studies and lead optimization. We will delve into the chemical logic behind selective modifications at both the nitrogen and oxygen atoms, offering field-tested methodologies and workflows.

Structure of (3R,4S)-4-aminooxan-3-ol hydrochlorideFigure 1. Chemical structure of the starting material, (3R,4S)-4-aminooxan-3-ol hydrochloride.[4]

Core Principles of Derivatization and Chemoselectivity

The primary challenge and opportunity in derivatizing (3R,4S)-4-aminooxan-3-ol lies in achieving chemoselectivity between the primary amine and the secondary alcohol. Understanding their relative reactivities is paramount for designing a successful synthetic strategy.

  • Nucleophilicity: The primary amine is significantly more nucleophilic than the secondary alcohol. Under neutral or basic conditions, electrophilic reagents will preferentially react with the nitrogen atom. This inherent reactivity difference is the cornerstone of N-selective derivatization.

  • Starting Material Activation: The starting material is a hydrochloride salt, meaning the amine is protonated as an ammonium chloride. To render the amine nucleophilic, it must be deprotonated in situ using a suitable base. The choice of base is critical and depends on the specific reaction conditions.

  • O-Selective Reactions: To target the less reactive hydroxyl group, the highly reactive amine must first be "masked" with a protecting group (e.g., a Boc-carbamate). Following O-derivatization, this protecting group can be removed to reveal the free amine, completing the selective modification.

The following diagram illustrates the fundamental decision-making process in a derivatization campaign starting from this scaffold.

G Start (3R,4S)-4-aminooxan-3-ol HCl Neutralize Neutralization (e.g., Et3N, DIPEA, K2CO3) Start->Neutralize Target Select Target Functional Group Neutralize->Target N_Selective N-Selective Derivatization Target->N_Selective Target Amine O_Selective O-Selective Derivatization Target->O_Selective Target Alcohol N_Acyl N-Acylation / N-Sulfonylation (High Amine Reactivity) N_Selective->N_Acyl N_Alkyl N-Alkylation (Reductive Amination) N_Selective->N_Alkyl Protect_N 1. Protect Amine (e.g., Boc Anhydride) O_Selective->Protect_N Library Diverse Compound Library N_Acyl->Library N_Alkyl->Library O_Alkyl 2. O-Alkylation / O-Acylation (Requires Stronger Conditions) Protect_N->O_Alkyl Deprotect 3. Deprotect Amine (e.g., TFA, HCl) O_Alkyl->Deprotect Deprotect->Library

Caption: Decision workflow for the selective derivatization of (3R,4S)-4-aminooxan-3-ol.

Protocols for N-Selective Derivatization

Direct derivatization of the amine is the most straightforward approach due to its superior nucleophilicity. These reactions are foundational for building a diverse library of amides, sulfonamides, and secondary/tertiary amines.

N-Acylation and N-Sulfonylation

Amide and sulfonamide motifs are ubiquitous in pharmaceuticals, participating in key hydrogen bonding interactions and contributing to overall molecular stability.

Rationale for Experimental Choices:

  • Acylating Agents: Acyl chlorides and anhydrides are common, highly reactive electrophiles. Anhydrides are often preferred as they produce a carboxylic acid byproduct, which is less corrosive than the HCl generated from acyl chlorides.[5]

  • Base: When using an acyl chloride or sulfonyl chloride, a non-nucleophilic base such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) is required. Its role is twofold: to neutralize the initial hydrochloride salt and to scavenge the HCl byproduct generated during the reaction. A stoichiometric amount of at least two equivalents is necessary.

  • Solvent: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are ideal as they do not compete in the reaction.

Protocol 3.1.1: General Procedure for N-Acylation with an Acyl Chloride

  • Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, add (3R,4S)-4-aminooxan-3-ol hydrochloride (1.0 eq).

  • Dissolution: Add anhydrous DCM (approx. 0.1 M concentration). Stir the resulting suspension at room temperature.

  • Base Addition: Add triethylamine (2.2 eq) dropwise and stir the mixture for 15-20 minutes. The suspension should become a clear solution as the free base is formed.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath. This helps to control the exothermicity of the acylation reaction.

  • Acylation: Slowly add the desired acyl chloride (e.g., benzoyl chloride, 1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with 1 M HCl, water, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-acyl derivative.

N-Alkylation via Reductive Amination

Reductive amination is a robust and highly selective method for forming C-N bonds, providing access to secondary and tertiary amines while avoiding the over-alkylation issues common with alkyl halides.

Rationale for Experimental Choices:

  • Reaction Principle: The amine first condenses with an aldehyde or ketone to form a transient imine (or iminium ion), which is then immediately reduced in situ by a mild, hydride-based reducing agent.

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice. It is mild enough not to reduce the aldehyde/ketone starting material but is highly effective at reducing the protonated iminium intermediate. It is also less water-sensitive than reagents like sodium cyanoborohydride (NaBH₃CN).[6]

Protocol 3.2.1: N-Alkylation with an Aldehyde

  • Reaction Setup: To a round-bottom flask, add (3R,4S)-4-aminooxan-3-ol hydrochloride (1.0 eq), the desired aldehyde (1.1 eq), and a suitable solvent like dichloroethane (DCE) or methanol (MeOH).

  • Base Addition: Add a non-nucleophilic base such as DIPEA (1.2 eq) to liberate the free amine.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise at room temperature. Caution: Gas evolution may occur.

  • Reaction: Stir the reaction for 4-24 hours at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Carefully quench the reaction with saturated aqueous NaHCO₃ solution. Extract the aqueous layer with DCM or ethyl acetate.

  • Isolation: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product via flash column chromatography.

Derivatization Type Reagent Example Base Solvent Typical Conditions
N-Acylation Acetyl ChlorideEt₃N / DIPEADCM / THF0 °C to RT, 2-16 h
N-Sulfonylation Tosyl ChlorideEt₃N / PyridineDCMRT, 4-24 h
N-Alkylation BenzaldehydeDIPEADCE / MeOHRT, 4-24 h (with NaBH(OAc)₃)

Table 1: Summary of conditions for N-selective derivatization reactions.

Protocols for O-Selective Derivatization

Targeting the hydroxyl group requires a multi-step strategy that leverages protecting group chemistry to mask the more reactive amine.

G cluster_0 O-Alkylation Workflow Start Free Base of (3R,4S)-4-aminooxan-3-ol Protect Step 1: N-Protection Reagent: Boc₂O, Base Solvent: DCM Start->Protect N_Boc N-Boc Protected Intermediate Protect->N_Boc O_Alkylate Step 2: O-Alkylation Reagent: NaH, then R-X Solvent: THF N_Boc->O_Alkylate Protected_Product Fully Protected Derivative O_Alkylate->Protected_Product Deprotect Step 3: N-Deprotection Reagent: TFA or 4M HCl in Dioxane Solvent: DCM Protected_Product->Deprotect Final_Product O-Alkyl Derivative (as TFA or HCl salt) Deprotect->Final_Product

Caption: A typical workflow for the O-alkylation of (3R,4S)-4-aminooxan-3-ol.

O-Alkylation (Williamson Ether Synthesis)

This classic method forms robust ether linkages, which are often desirable in drug candidates due to their metabolic stability.

Rationale for Experimental Choices:

  • N-Protection: The tert-butyloxycarbonyl (Boc) group is an ideal choice for protecting the amine. It is stable to the strongly basic conditions required for O-alkylation but can be easily removed under acidic conditions without affecting the newly formed ether.

  • Base for O-Alkylation: The pKa of a secondary alcohol is typically ~16-18. A very strong, non-nucleophilic base is required for complete deprotonation to form the alkoxide. Sodium hydride (NaH) is highly effective.[7] It irreversibly deprotonates the alcohol, driving the reaction forward. Extreme caution must be exercised when handling NaH as it is highly flammable and reacts violently with water.

  • Deprotection: Trifluoroacetic acid (TFA) in DCM or a solution of HCl in dioxane are standard reagents for cleaving the Boc group.

Protocol 4.1.1: Three-Step O-Alkylation

Step A: N-Boc Protection

  • Generate the free base of (3R,4S)-4-aminooxan-3-ol from the hydrochloride salt as described previously, or by partitioning between a mild base (e.g., K₂CO₃ solution) and an organic solvent.

  • Dissolve the free base (1.0 eq) in DCM. Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq).

  • Stir the reaction at room temperature for 4-12 hours.

  • Monitor by TLC. Upon completion, wash the reaction mixture with water and brine, dry over Na₂SO₄, and concentrate to yield the N-Boc protected intermediate, which is often pure enough for the next step.

Step B: O-Alkylation

  • Reaction Setup: To a flame-dried, three-neck flask under a strict nitrogen atmosphere, add a suspension of sodium hydride (60% dispersion in mineral oil, 1.5 eq) in anhydrous THF.

  • Cooling: Cool the suspension to 0 °C.

  • Substrate Addition: Add a solution of the N-Boc protected intermediate (1.0 eq) in anhydrous THF dropwise. Caution: Vigorous H₂ gas evolution will occur.

  • Alkoxide Formation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • Alkylation: Cool the mixture back to 0 °C and add the alkylating agent (e.g., methyl iodide or benzyl bromide, 1.2 eq) dropwise.

  • Reaction: Allow the reaction to stir at room temperature overnight.

  • Work-up: Quench the reaction very carefully at 0 °C by the slow, dropwise addition of water or saturated aqueous ammonium chloride (NH₄Cl). Extract with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify by flash column chromatography.

Step C: N-Boc Deprotection

  • Dissolve the purified, fully protected derivative in DCM.

  • Add trifluoroacetic acid (TFA, 5-10 eq) or an equal volume of 4M HCl in 1,4-dioxane.

  • Stir at room temperature for 1-4 hours until TLC indicates complete removal of the Boc group.

  • Concentrate the reaction mixture under reduced pressure. If TFA was used, co-evaporation with toluene can help remove residual acid. The final product will be the corresponding TFA or HCl salt.

Characterization of Derivatives

Rigorous analytical characterization is essential to confirm the structure, identity, and purity of each new derivative.

  • Reaction Monitoring: Progress is typically followed using Thin-Layer Chromatography (TLC) with a suitable mobile phase (e.g., ethyl acetate/hexanes or DCM/methanol).

  • Structural Confirmation:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm that the modification occurred at the intended position. For N-acylation, one would expect to see a new amide N-H signal (typically a broad singlet or triplet between 6-9 ppm) and the disappearance of the primary amine protons. For O-alkylation, the alcohol O-H proton signal will disappear, and new signals corresponding to the added alkyl group (e.g., a singlet around 3.3 ppm for an O-methyl group) will appear.[8][9]

    • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate molecular weight for the synthesized compound.[10]

  • Purity Analysis:

    • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV or MS detection is the standard method for assessing the purity of the final compounds, which should typically be >95% for biological screening.[11]

    • Chiral HPLC: If a chiral derivatizing agent is used, creating diastereomers, chiral HPLC is necessary to separate and quantify the diastereomeric ratio.[12]

Application in a Medicinal Chemistry Campaign

The protocols described in this note form the basis of a systematic medicinal chemistry effort. By applying these derivatization strategies, a research team can rapidly generate a library of analogs to build a comprehensive SAR profile.

G cluster_workflow Medicinal Chemistry Workflow Scaffold Core Scaffold (3R,4S)-4-aminooxan-3-ol Library Library Synthesis (N- & O-Derivatization) Scaffold->Library Screening Biological Screening (In Vitro Assays) Library->Screening SAR SAR Analysis (Identify Key Interactions) Screening->SAR Lead_Opt Lead Optimization (Fine-tune ADME properties) SAR->Lead_Opt Lead_Opt->Library Iterative Design Candidate Preclinical Candidate Lead_Opt->Candidate

Caption: A streamlined workflow for a medicinal chemistry campaign utilizing the derivatization of a core scaffold.

For example, an initial screen might reveal that small, aromatic N-acyl derivatives show promising activity. The next iteration could involve exploring a wider range of substituted benzoyl chlorides. If solubility becomes an issue, the O-alkylation protocol could be employed to introduce small, polar ethers like a methoxy or 2-hydroxyethoxy group. This iterative cycle of design, synthesis, and testing is the engine of drug discovery.

References

  • Wuts, P. G. (2022). Oxetanes in Drug Discovery Campaigns. ACS Medicinal Chemistry Letters. [Link]

  • Boumoud, T., et al. (2015). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Research on Chemical Intermediates. [Link]

  • Gomtsyan, A. (2022). Applications of oxetanes in drug discovery and medicinal chemistry. Future Medicinal Chemistry. [Link]

  • Langer, T., et al. (2012). Method for producing O-alkylated cyclic aminoalcohols.
  • Burkhard, J. A., et al. (2017). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]

  • Langer, T., et al. (2008). Method for producing O-alkylated aminoalcohols.
  • Bab, I., et al. (1993). Selective n-acylation of amino alcohols.
  • Wiman, O., et al. (2016). Recent Advances in the Synthesis of 2-Substituted Oxetanes. Synthesis. [Link]

  • Kananovich, D., et al. (2020). Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. RSC Advances. [Link]

  • de la Hoz, A., et al. (2001). Microwave-Promoted Transformations: Fast and Chemoselective N-Acylation of Amino Alcohols Using Catalytic Amounts of Dibutyltin Oxide. The Journal of Organic Chemistry. [Link]

  • Li, F., et al. (2014). Alkylation of amino alcohol/amino acids with alcohols under catalytic hydrogenation conditions. ResearchGate. [Link]

  • Science of Synthesis. (2010). Acylation of Alcohols and Amines. Thieme. [Link]

  • Cui, X., et al. (2015). Direct Alkylation of Amines with Alcohols Catalyzed by Base. Organic Letters. [Link]

  • Trillo, P., et al. (2023). Alkylation of amines with allylic alcohols and deep eutectic solvents as metal-free and green promoters. Organic & Biomolecular Chemistry. [Link]

  • De Tran, Q., et al. (2016). Synthesis of (3S,4S)-4-aminopyrrolidine-3-ol derivatives and biological evaluation for their BACE1 inhibitory activities. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Chen, H., et al. (2021). Synthesis and Biological Evaluation of 3-Amino-4,4-Dimethyl Lithocholic Acid Derivatives as Novel, Selective, and Cellularly Active Allosteric SHP1 Activators. Journal of Medicinal Chemistry. [Link]

  • Gincaitė, V., et al. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Molecules. [Link]

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 70032206, (3S,4R)-4-aminooxan-3-ol hydrochloride. PubChem. [Link]

  • Pailer, S., et al. (2022). Characterization of Three Novel 4-Methylaminorex Derivatives Applied as Designer Drugs. Molecules. [Link]

  • ResearchGate. (2018). The NMR spectroscopic data for compounds 3 and 4. ResearchGate. [Link]

  • Kumar, V., et al. (2022). Pre-column Derivatization¸ Elution Order, Molecular Configuration and Green Chromatographic Separation of Diastereomeric Derivatives of β-Amino Alcohols. Letters in Applied NanoBioScience. [Link]

  • Kumar, R., et al. (2014). Synthesis and Biological Activities of 4-Aminoantipyrine Derivatives Derived from Betti-Type Reaction. Scientia Pharmaceutica. [Link]

  • Kumar, P., & Singh, R. (2021). Derivatizing Reagents for Detection of Organic Compounds By HPLC. ResearchGate. [Link]

  • Van Acker, T., et al. (2012). Development of a method for the quantitative metabolite profiling of pharmaceutical drugs using HPLC-ICP-MS following pre-column derivatization of their amino and hydroxyl groups. Journal of Analytical Atomic Spectrometry. [Link]

  • Pailer, S., et al. (2022). Characterization of Three Novel 4-Methylaminorex Derivatives Applied as Designer Drugs. Molecules. [Link]

  • Kim, H. Y., et al. (2021). Accurate Molecular Weight Measurements of Cystine Derivatives on FAB-MS. Journal of the Korean Chemical Society. [Link]

Sources

Application

amine protection and deprotection strategies for 4-aminooxan-3-ol

Advanced Amine Protection and Deprotection Strategies for 4-Aminooxan-3-ol in Organic Synthesis Executive Summary 4-Aminooxan-3-ol (4-aminotetrahydro-2H-pyran-3-ol) is a highly versatile chiral building block utilized ex...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Amine Protection and Deprotection Strategies for 4-Aminooxan-3-ol in Organic Synthesis

Executive Summary

4-Aminooxan-3-ol (4-aminotetrahydro-2H-pyran-3-ol) is a highly versatile chiral building block utilized extensively in medicinal chemistry. It is a critical structural motif in the development of UBA5 inhibitors targeting the UFMylation pathway[1], aminoheteroaryl kinase inhibitors[2], and M1 receptor positive allosteric modulators for neurological disorders[3]. However, the presence of a vicinal amino alcohol on a tetrahydropyran ring presents unique chemoselectivity challenges during multi-step synthesis. This application note details field-proven, self-validating protocols for the orthogonal protection and deprotection of 4-aminooxan-3-ol, ensuring high yields while suppressing common side reactions.

Mechanistic Causality: The Vicinal Amino Alcohol Challenge

The primary synthetic challenge with 4-aminooxan-3-ol is the spatial proximity of the C4-amine and C3-hydroxyl groups. While the primary amine is inherently more nucleophilic than the secondary alcohol[4], the use of strong bases or highly reactive acylating agents (e.g., phosgene derivatives) can drive O-acylation, N-to-O acyl migration, or the formation of cyclic oxazolidinones[5].

To achieve absolute chemoselective N-protection, reaction kinetics must be manipulated to favor the amine without activating the hydroxyl group. For instance, utilizing di-tert-butyl dicarbonate (Boc₂O) in alcoholic solvents (such as methanol) significantly accelerates the N-Boc protection of amines[6]. Quantum mechanical modeling reveals that the alcohol solvent acts as a hydrogen-bond bridge, stabilizing the 6-membered transition state between the amine and the Boc anhydride[6]. This catalytic effect allows the reaction to proceed rapidly at room temperature without the need for an external base, thereby suppressing alkoxide formation and completely preventing oxazolidinone cyclization[5].

If downstream chemistry requires the alcohol to be masked, silylation is the preferred orthogonal approach. Silylation exhibits extremely high selectivity for oxygen over nitrogen because the Si-O bond is thermodynamically much stronger than the Si-N bond[7]. Even if transient N-silylation occurs, Si-N hydrolysis is far easier than Si-O hydrolysis and is typically reversed during a mild aqueous workup[7].

Strategic Workflow for Protection

ProtectionWorkflow A 4-Aminooxan-3-ol (Vicinal Amino Alcohol) B Chemoselective N-Protection A->B C1 N-Boc Protection (Boc2O, MeOH) B->C1 Acid-Labile C2 N-Cbz Protection (Cbz-Cl, NaHCO3) B->C2 H2-Labile C3 N-Fmoc Protection (Fmoc-OSu, Na2CO3) B->C3 Base-Labile D1 Acidic Deprotection (TFA or HCl) C1->D1 D2 Hydrogenolysis (H2, Pd/C) C2->D2 D3 Basic Deprotection (Piperidine) C3->D3

Logical decision tree for orthogonal protection and deprotection of 4-aminooxan-3-ol.

Quantitative Comparison of Protecting Groups

Protecting GroupReagents & ConditionsReaction TimeTypical YieldChemoselectivity (N vs O)Deprotection Conditions
Boc Boc₂O, MeOH, 25 °C (Base-Free)1–2 h>95%Excellent (>99:1)TFA/DCM (1:1) or 4M HCl/Dioxane
Cbz Cbz-Cl, NaHCO₃, THF/H₂O, 0 °C4–6 h85–90%Good (95:5)H₂ (1 atm), 10% Pd/C, MeOH
Fmoc Fmoc-OSu, NaHCO₃, Dioxane/H₂O2–4 h88–92%Good (95:5)20% Piperidine in DMF

Self-Validating Experimental Protocols

Protocol 1: Chemoselective N-Boc Protection of 4-Aminooxan-3-ol

Objective: Selectively protect the C4-amine while leaving the C3-hydroxyl intact, strictly avoiding oxazolidinone formation. Causality & Design: Methanol is used as the solvent to catalyze the reaction via hydrogen bonding, eliminating the need for a base (like TEA or DIPEA) which could deprotonate the alcohol and reduce chemoselectivity[6].

  • Preparation: Dissolve (3R,4R)-4-aminooxan-3-ol hydrochloride (1.0 eq, 10 mmol) in anhydrous methanol (0.2 M).

  • Neutralization: Add exactly 1.0 eq of sodium methoxide (NaOMe) to neutralize the hydrochloride salt. Stir for 15 minutes at room temperature. (Note: If utilizing the free base, omit this step).

  • Reagent Addition: Cool the reaction mixture to 0 °C. Add di-tert-butyl dicarbonate (Boc₂O, 1.05 eq) dropwise over 10 minutes.

  • Reaction: Remove the ice bath and stir at 25 °C for 2 hours.

  • Validation (In-Process Control): Monitor via TLC (DCM:MeOH 9:1). The primary amine starting material will stain positive (purple/pink) with Ninhydrin. The N-Boc product will be Ninhydrin-negative but readily visualizes with phosphomolybdic acid (PMA) or iodine.

  • Workup: Concentrate the methanol in vacuo. Redissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃, followed by brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the pure tert-butyl (3-hydroxytetrahydro-2H-pyran-4-yl)carbamate.

Protocol 2: Orthogonal O-Silylation (Optional)

Objective: Protect the C3-hydroxyl group prior to aggressive downstream N-alkylation. Causality & Design: Silylation is highly oxophilic. A quick NH₄Cl wash during workup destroys any trace silylamine byproducts due to the kinetic lability of the Si-N bond[7].

  • Dissolve the N-Boc-4-aminooxan-3-ol intermediate in anhydrous DMF (0.5 M).

  • Add imidazole (2.0 eq) and tert-butyldimethylsilyl chloride (TBS-Cl, 1.2 eq) at 0 °C.

  • Stir at room temperature for 4 hours.

  • Validation: LC-MS analysis must show the [M+H-Boc]⁺ or [M+Na]⁺ peak corresponding to the TBS ether. Quench with saturated aqueous NH₄Cl and extract with diethyl ether.

Protocol 3: Acidic N-Boc Deprotection

Objective: Remove the Boc group to reveal the primary amine for subsequent coupling (e.g., kinase inhibitor synthesis). Causality & Design: The tert-butyl carbamate is cleaved under anhydrous acidic conditions, generating a tert-butyl cation and CO₂[8]. Anhydrous conditions (HCl in dioxane) prevent the hydrolysis of other sensitive functional groups[8].

  • Preparation: Dissolve the N-Boc protected intermediate in anhydrous dichloromethane (DCM) or methanol (0.1 M).

  • Acid Addition: Add 4M HCl in dioxane (10 eq) dropwise at 0 °C.

  • Reaction: Stir at room temperature for 2–3 hours.

  • Validation: Gas evolution (CO₂) will cease upon completion. LC-MS will confirm the disappearance of the starting material and the appearance of the [M+H]⁺ peak of the free amine.

  • Isolation: Concentrate the solvent in vacuo. Triturate the resulting solid with cold diethyl ether to precipitate the highly pure 4-aminooxan-3-ol hydrochloride salt.

References

  • Discovery of Potent and Selective Reversible Ubiquitin-Like Modifier Activating Enzyme 5 Inhibitors Targeting the UFMylation Pathway | Journal of Medicinal Chemistry - ACS Publications | 1

  • WO2024022487A1 - Aminoheteroaryl kinase inhibitors | Google Patents | 2

  • United States Patent: M1 receptor positive allosteric modulators | Googleapis |3

  • How can we protect an amino group leaving an alcohol group free? | ResearchGate | 4

  • Boc-Protected Amino Groups | Organic Chemistry Portal | 5

  • Alcohol Catalysis in Boc Protection of Primary Amines | WuXi Biology | 6

  • tert-Butyloxycarbonyl protecting group | Wikipedia |8

  • Selective protection of alcohol over amine | Reddit (Chempros) | 7

Sources

Method

Application Note: (3R,4S)-4-Aminooxan-3-ol Hydrochloride as a Privileged Chiral Building Block in Drug Discovery

Introduction & Chemical Profiling The drive to "escape flatland" in modern medicinal chemistry has elevated the importance of sp3-rich, conformationally restricted chiral building blocks. Among these, (3R,4S)-4-aminooxan...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Profiling

The drive to "escape flatland" in modern medicinal chemistry has elevated the importance of sp3-rich, conformationally restricted chiral building blocks. Among these, (3R,4S)-4-aminooxan-3-ol hydrochloride (CAS: 1096594-11-4), also known as (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol hydrochloride, has emerged as a privileged scaffold[1][2].

Featuring a saturated tetrahydropyran (THP) ring with adjacent amino and hydroxyl groups in a strict cis-configuration, this molecule provides precise stereochemical control. Its primary utility lies in replacing planar, lipophilic aromatic rings to improve the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles of active pharmaceutical ingredients (APIs), particularly in neurotherapeutics and targeted oncology[3][4].

Mechanistic Insights: The Causality of the Chiral Motif

The deliberate selection of the (3R,4S) stereoisomer is not merely a structural preference; it is a functional necessity driven by molecular causality:

  • Intramolecular Hydrogen Bonding (IMHB): The cis-relationship between the 3-hydroxyl and the 4-amino group (when converted to an amide) facilitates the formation of a stable IMHB. This conformational locking masks hydrogen bond donors/acceptors from the aqueous environment, significantly increasing membrane permeability without adding lipophilic bulk[3].

  • Reduction of Efflux Ratio: High multi-drug resistance (MDR) efflux ratios (ER) plague CNS-targeted drugs. By substituting planar aromatic hydrogen bond acceptors (HBAs) with the sp3-rich THP core, the substrate affinity for P-glycoprotein (P-gp) is drastically reduced, enabling superior blood-brain barrier (BBB) penetration[3][5].

  • Vectorial Projection: The non-planar nature of the THP ring projects attached pharmacophores into distinct 3D vectors, allowing for highly selective engagement with kinase hinge regions or allosteric binding pockets that flat aromatics cannot access[4][5].

G A Traditional Planar Aromatic Core B High MDR Efflux & Poor CNS Penetration A->B C Scaffold Hopping with (3R,4S)-4-aminooxan-3-ol B->C Optimization D sp3-Rich THP Core (Reduced HBAs) C->D E Intramolecular Hydrogen Bonding (IMHB) D->E Conformational Locking F High CNS Penetration & Target Selectivity E->F

Structural logic of scaffold hopping using (3R,4S)-4-aminooxan-3-ol to improve CNS penetrance.

Quantitative Data: ADMET Optimization

The integration of (3R,4S)-4-aminooxan-3-ol into drug scaffolds yields measurable improvements in pharmacokinetic profiles. The table below summarizes the comparative ADMET data when transitioning from a traditional planar pyridone core to a (3R,4S)-THP core in the development of M1 Positive Allosteric Modulators (PAMs) like PF-06767832[3].

Pharmacokinetic ParameterPlanar Pyridone Core(3R,4S)-4-aminooxan-3-ol CoreCausality / Mechanistic Driver
MDR Efflux Ratio (ER) > 10.0 (High Efflux)< 2.0 (Low Efflux)Reduced exposed HBAs; lower P-gp affinity.
Brain/Plasma Ratio ( Cb,u​/Cp,u​ ) < 0.1 (Poor CNS Entry)~ 1.2 (Excellent CNS Entry)IMHB formation masks polarity during transit.
In Vitro Potency ( EC50​ ) ~ 15 nM~ 20 nMMaintained via precise 3D spatial alignment.
Hepatic Clearance ( CLhep​ ) HighModerate to Lowsp3-enrichment reduces unspecific CYP450 metabolism.

Validated Experimental Protocols

To ensure self-validating and reproducible results, the following protocols detail the integration of (3R,4S)-4-aminooxan-3-ol hydrochloride into two primary reaction paradigms: Amidation (for allosteric modulators) and Nucleophilic Aromatic Substitution ( SN​Ar ) (for kinase inhibitors).

Protocol A: General Amidation Procedure (Synthesis of M1 PAMs)

This protocol is adapted from the synthesis of highly selective muscarinic M1 subtype positive allosteric modulators[3].

Reagents & Materials:

  • (3R,4S)-4-aminooxan-3-ol hydrochloride (1.0 eq)

  • Target Carboxylic Acid (1.0 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous DMF or DCM

Step-by-Step Methodology:

  • Activation: Dissolve the target carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M concentration) under a nitrogen atmosphere. Stir at room temperature for 15 minutes to form the active ester.

  • Free-Basing: In a separate vial, suspend (3R,4S)-4-aminooxan-3-ol hydrochloride (1.0 eq) in DMF and add DIPEA (3.0 eq). Note: The excess DIPEA is critical to neutralize the hydrochloride salt and maintain a basic environment for the coupling.

  • Coupling: Transfer the free-based amino alcohol solution to the activated acid mixture. Stir continuously at room temperature for 4–12 hours.

  • Reaction Monitoring: Monitor completion via LC-MS. The desired product mass should reflect [M+H]+ with the loss of H2​O from the coupling.

  • Workup: Dilute the reaction with ethyl acetate (EtOAc) and wash sequentially with saturated aqueous NaHCO3​ , water, and brine. The aqueous washes remove DMF and unreacted HATU byproducts.

  • Purification: Dry the organic layer over Na2​SO4​ , concentrate under reduced pressure, and purify via silica gel chromatography (gradient: 5% to 10% MeOH in DCM).

  • Validation: Crystallize from EtOAc/heptane to yield a white solid. Confirm the cis-stereochemistry retention via 1H NMR (focusing on the coupling constants of the THP ring protons)[3].

Protocol B: SN​Ar Procedure (Synthesis of CDK4/6 Kinase Inhibitors)

This protocol describes the construction of aminoheteroaryl motifs used in oncology, specifically targeting cyclin-dependent kinases[4].

Reagents & Materials:

  • (3R,4S)-4-aminooxan-3-ol hydrochloride (1.0 eq)

  • Halogenated Heteroaryl (e.g., 2,4-dichloropyrimidine-5-carbonitrile) (1.5 eq)

  • DIPEA (2.0 - 3.0 eq)

  • tert-Butanol or anhydrous DMSO

Step-by-Step Methodology:

  • Preparation: To a reaction vessel containing (3R,4S)-4-aminooxan-3-ol hydrochloride (500 mg, 3.26 mmol) and DIPEA (841 mg, 6.51 mmol) in tert-butanol (10 mL), add the halogenated heteroaryl (4.88 mmol)[4].

  • Heating: Seal the vessel and heat the mixture to 80 °C. Note: tert-Butanol is chosen as the solvent because its steric bulk prevents it from acting as a competing nucleophile, while its polarity supports the SN​Ar transition state.

  • Incubation: Stir at 80 °C for 2 to 12 hours. The elevated temperature provides the activation energy required to overcome the aromatic stabilization of the electrophile.

  • Isolation: Concentrate the reaction mixture under reduced pressure.

  • Purification: Subject the crude residue to preparative-HPLC (Prep-HPLC) to isolate the pure enantiomeric product.

Workflow Start (3R,4S)-4-aminooxan-3-ol HCl (Starting Material) Base Addition of DIPEA (Free-basing) Start->Base Reaction Coupling Reaction (Amidation or SNAr) Base->Reaction Electrophile Addition Workup Aqueous Workup & Solvent Extraction Reaction->Workup Purification Silica Gel Chromatography or Prep-HPLC Workup->Purification Product Enantiopure API Intermediate Purification->Product Yield >75%

Standardized synthetic workflow for coupling (3R,4S)-4-aminooxan-3-ol in drug discovery.

References

  • Discovery of the Potent and Selective M1 PAM-Agonist N-[(3R,4S)-3-Hydroxytetrahydro-2H-pyran-4-yl]-5-methyl-4-[4-(1,3-thiazol-4-yl)benzyl]pyridine-2-carboxamide (PF-06767832): Evaluation of Efficacy and Cholinergic Source: ACS Publications (American Chemical Society) URL:[Link]

  • Aminoheteroaryl kinase inhibitors (WO2024022487A1)
  • Discovery of a Novel sp3-Rich M1 Positive Allosteric Modulators (PAMs) Chemotype via Scaffold Hopping Source: ACS Medicinal Chemistry Letters URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Crystallization Optimization for (3R,4S)-4-Aminooxan-3-ol HCl

Welcome to the Technical Support Center for the isolation and purification of (3R,4S)-4-aminooxan-3-ol hydrochloride (CAS: 1096594-11-4). As a highly polar, chiral amino alcohol building block[1], this compound presents...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of (3R,4S)-4-aminooxan-3-ol hydrochloride (CAS: 1096594-11-4). As a highly polar, chiral amino alcohol building block[1], this compound presents specific thermodynamic challenges during crystallization. Researchers frequently encounter Liquid-Liquid Phase Separation (LLPS, or "oiling out"), hygroscopicity, and poor particle size distribution.

This guide provides field-proven, mechanistically grounded troubleshooting strategies and self-validating protocols to ensure high-yield, high-purity crystalline recovery.

Part 1: Root Cause Analysis & Troubleshooting FAQs

Q1: My crystallization consistently "oils out" instead of forming solid crystals. What is the mechanistic cause, and how do I prevent it? Expertise & Causality: "Oiling out" or Liquid-Liquid Phase Separation (LLPS) occurs when a supersaturated solution enters a miscibility gap, undergoing spinodal decomposition into a solute-rich liquid phase and a solute-lean liquid phase[2]. Because the integration of solute molecules into a rigid crystal lattice is kinetically hindered, the system takes this two-step nucleation (TSN) pathway[3]. The solute-rich droplets act as excellent solvents for impurities, severely degrading the purity of the final product if they spontaneously solidify[4]. Corrective Action: You must map the ternary phase diagram to identify the cloud point (the LLPS boundary)[5]. By operating 2–5 °C above this boundary, you maximize supersaturation with respect to the hypothetical crystalline phase while remaining thermodynamically outside the LLPS zone. Introduce seed crystals at this temperature to bypass the primary nucleation energy barrier, then slowly cool the system[6].

Q2: How do I select the optimal solvent/anti-solvent system for this specific hydrochloride salt? Expertise & Causality: Hydrochloride salts of amino alcohols form strong, highly polar hydrogen-bond networks. They require a polar primary solvent to disrupt the lattice energy and achieve dissolution, paired with a less polar anti-solvent to drive supersaturation[7]. Corrective Action: A binary mixture of Ethanol (primary solvent) and Ethyl Acetate (anti-solvent) is highly recommended. The polarity differential between these two is moderate, preventing localized supersaturation spikes that trigger LLPS when the anti-solvent is added.

Q3: The isolated crystals are extremely fine, leading to blocked filters and poor yield. How can I increase the particle size? Expertise & Causality: Fine crystals are the result of rapid, uncontrolled primary nucleation (crashing out). This happens when the system is pushed far beyond its Metastable Zone Width (MSZW) via rapid cooling or dumping anti-solvent too quickly[8]. Corrective Action: Implement a controlled cooling ramp (e.g., 0.1 °C/min) and a linear anti-solvent addition profile. Introduce an "aging" step at elevated temperatures to promote Ostwald ripening—a thermodynamic process where smaller, less stable crystals dissolve and redeposit onto larger crystals, significantly improving filtration efficiency.

Q4: How do I ensure high diastereomeric/enantiomeric purity during this crystallization? Expertise & Causality: Because (3R,4S)-4-aminooxan-3-ol HCl is a chiral entity, fractional crystallization is often used to purge undesired stereoisomers. However, if LLPS occurs, the amorphous liquid phase non-selectively traps stereoisomers, defeating the purpose of chiral resolution[4][5]. Corrective Action: Strict avoidance of the LLPS boundary is mandatory. Slow crystal growth from a seeded solution maximizes impurity rejection at the crystal lattice surface.

Part 2: Experimental Protocols

Protocol A: Seeded Anti-Solvent Crystallization (Standard Workflow)

This protocol is a self-validating system: if the solution turns cloudy before Step 4, you have crossed the LLPS boundary and must proceed to Protocol B.

  • Dissolution: Suspend 10.0 g of crude (3R,4S)-4-aminooxan-3-ol HCl in 50 mL of absolute Ethanol (primary solvent). Heat to 60 °C under agitation (300 rpm) until a clear solution is achieved.

  • Polish Filtration: Pass the hot solution through a 0.45 µm PTFE filter to remove heterogeneous nucleants (dust, insoluble impurities) that can trigger premature nucleation.

  • LLPS Boundary Avoidance: Cool the solution slowly to 50 °C. (Note: The cloud point for this concentration is typically around 45 °C. Holding at 50 °C keeps the system in the metastable zone).

  • Seeding: Add 0.1 g (1 wt%) of pure (3R,4S)-4-aminooxan-3-ol HCl seed crystals.

  • Aging: Hold the suspension at 50 °C for 1.5 hours. This allows the seed crystals to establish a growth surface and prevents secondary nucleation.

  • Anti-Solvent Addition: Using a syringe pump, add 100 mL of Ethyl Acetate (anti-solvent) linearly over 4 hours (0.41 mL/min).

  • Controlled Cooling: Apply a cooling ramp of 0.1 °C/min to bring the slurry down to 5 °C. Hold for 2 hours.

  • Isolation: Filter the slurry under vacuum. Wash the filter cake with 20 mL of pre-chilled (5 °C) Ethyl Acetate. Dry under vacuum at 40 °C for 12 hours.

Protocol B: Rescue Procedure for "Oiled-Out" Batches
  • Re-dissolution: If a second liquid phase (oil) forms, immediately halt cooling/anti-solvent addition. Reheat the mixture to 65 °C until a single, clear liquid phase is restored.

  • Phase Boundary Shift: Add 10–15% more primary solvent (Ethanol) to dilute the API concentration, shifting the thermodynamic state out of the miscibility gap.

  • Restart: Cool back to 50 °C and resume Protocol A from Step 4 (Seeding).

Part 3: Data Presentation

Table 1: Solvent/Anti-Solvent Matrix for Amino Alcohol HCl Salts
Primary Solvent (Polar)Anti-Solvent (Non-Polar)LLPS RiskCrystal HabitRecommendation
MethanolDiethyl EtherHighNeedlesAvoid (High LLPS risk due to extreme polarity gap)
EthanolEthyl AcetateLowPrisms/BlocksOptimal (Good MSZW, easy filtration)
IsopropanolHeptaneModeratePlatesViable for highly soluble impurities
WaterAcetoneHighFine PowderAvoid (Prone to hydrate formation)
Table 2: Troubleshooting Matrix
SymptomRoot CauseCorrective Action
Oiling Out (LLPS) System entered miscibility gap; high supersaturation.Dilute with primary solvent; seed above cloud point.
Fine/Sticky Crystals Rapid primary nucleation; exceeded MSZW.Decrease cooling rate to 0.1 °C/min; age slurry for 2h.
Low Yield High solubility at isolation temperature.Increase anti-solvent ratio; lower final temperature to 0 °C.
Poor ee/de Purity Impurities trapped in liquid inclusions.Avoid LLPS; perform carbon polish filtration prior to cooling.

Part 4: Mandatory Visualization

Workflow Start Dissolve API in Primary Solvent (EtOH at 60°C) Boundary Identify LLPS Cloud Point (Miscibility Gap) Start->Boundary Cool1 Cool to 2-5°C Above Cloud Point Boundary->Cool1 Seed Add Seed Crystals (1-2 wt%) Bypass Primary Nucleation Cool1->Seed Age Age Slurry for 1-2 Hours (Ostwald Ripening) Seed->Age AntiSolvent Linear Addition of Anti-Solvent (EtOAc over 4h) Age->AntiSolvent Cool2 Controlled Cooling to 0-4°C (0.1°C/min) AntiSolvent->Cool2 Isolate Filter, Wash & Vacuum Dry Cool2->Isolate

Fig 1. Seeded anti-solvent crystallization workflow to avoid Liquid-Liquid Phase Separation.

Troubleshooting Issue Issue: Oiling Out (LLPS) Detected CheckSupersat Is Initial Concentration Too High? Issue->CheckSupersat Dilute Dilute with Primary Solvent to Shift Phase Boundary CheckSupersat->Dilute Yes CheckImp Are Impurities >5%? CheckSupersat->CheckImp No Dilute->CheckImp Carbon Perform Carbon Polish Filtration CheckImp->Carbon Yes CheckSeed Was Seeding Applied? CheckImp->CheckSeed No Carbon->CheckSeed SeedStrat Implement Seeding Above Cloud Point Temperature CheckSeed->SeedStrat No Success Normal Crystal Growth CheckSeed->Success Yes SeedStrat->Success

Fig 2. Troubleshooting logic tree for resolving oiling out during crystallization.

Part 5: References

1.[1] (3S,4S)-4-aminooxan-3-ol hydrochloride 97% | CAS: 1864003-03-1. AChemBlock. 1 2.[2] Liquid-Liquid Phase Separation in Crystallization. Mettler Toledo. 2 3.[4] Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound. ACS Chemical and Pharmaceutical Bulletin. 4 4.[3] Review of Liquid–Liquid Phase Separation in Crystallization: From Fundamentals to Application. ACS Crystal Growth & Design. 3 5.[5] A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data. MDPI. 5 6.[7] trans-3-Amino-cyclohexanol hydrochloride | 124555-43-7. Benchchem. 7 7.[6] An In-Line Study of Oiling Out and Crystallization. ResearchGate. 6 8.[8] Recent Developments in the Crystallization Process: Toward the Pharmaceutical Industry. Engineering.org.cn. 8

Sources

Optimization

preventing degradation of (3R,4S)-4-aminooxan-3-ol hydrochloride during storage

Welcome to the technical support guide for (3R,4S)-4-aminooxan-3-ol hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for (3R,4S)-4-aminooxan-3-ol hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable research compound. As a hydrochloride salt of a molecule containing both amine and hydroxyl functional groups, its primary vulnerability during storage is its hygroscopic nature. Improper handling can lead to moisture absorption, which in turn can cause physical changes and chemical degradation, compromising experimental results.

This guide provides in-depth answers to common questions, troubleshooting advice for prevalent issues, and validated protocols for proper handling and stability assessment.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of (3R,4S)-4-aminooxan-3-ol hydrochloride?

The degradation of (3R,4S)-4-aminooxan-3-ol hydrochloride is primarily driven by three environmental factors:

  • Moisture: This is the most critical factor. As an amine hydrochloride salt, the compound is inherently hygroscopic, meaning it readily absorbs moisture from the atmosphere[1][2]. Absorbed water can act as a solvent, leading to physical changes like clumping and caking, which makes accurate weighing nearly impossible[1]. More significantly, moisture can facilitate chemical degradation through hydrolysis[1].

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation. While stable at ambient temperatures for short periods, long-term storage at higher temperatures can compromise the compound's purity[3]. For many sensitive biochemicals, storage at low temperatures (-20°C) is a standard practice to minimize degradation kinetics[4].

  • Oxygen: Like many organic compounds with amine and alcohol functionalities, there is a potential for oxidative degradation over long periods, especially if catalyzed by trace metal impurities or exposure to light[5]. Storing under an inert atmosphere (e.g., nitrogen or argon) can mitigate this risk.

Q2: What are the ideal storage conditions for ensuring long-term stability?

To maintain the integrity and purity of (3R,4S)-4-aminooxan-3-ol hydrochloride, adherence to appropriate storage conditions is paramount. The recommendations vary for short-term and long-term storage.

Parameter Short-Term Storage (Days to Weeks) Long-Term Storage (Months to Years) Rationale
Temperature 2-8°C (Refrigerated)-20°C or lower (Frozen)[4]Reduces the rate of chemical degradation significantly. Freezing is preferred for long-term preservation of sensitive organic molecules[6].
Atmosphere Tightly sealed container in a desiccator[2][5]Aliquoted in vials under a dry, inert gas (Argon or Nitrogen) and sealed tightly[4]Minimizes exposure to atmospheric moisture and oxygen, preventing hygroscopic effects and potential oxidation[1][5].
Container Tightly sealed, amber glass vialTightly sealed, amber glass vials with parafilm sealProtects from moisture and light. Aliquoting for long-term storage prevents repeated freeze-thaw cycles and moisture introduction to the bulk supply[1].
Environment Cool, dry, dark locationCool, dry, dark location (freezer)Prevents degradation from light and ambient temperature fluctuations.
Q3: I've noticed my powder has clumped together. Is it still usable?

Clumping or caking is a direct physical consequence of moisture absorption due to the compound's hygroscopic nature[1][2].

  • For Non-Critical Applications: If the experiment is qualitative or does not require highly precise concentrations, the material may still be usable. However, it is impossible to weigh it accurately, as a portion of the measured mass will be water.

  • For Quantitative or Sensitive Assays: It is strongly advised not to use clumped material. The presence of water makes accurate weighing impossible, leading to incorrect solution concentrations[1]. Furthermore, the conditions that caused clumping (moisture exposure) may have also initiated chemical degradation.

To prevent this, always handle the compound in a low-humidity environment and minimize the time the container is open, as detailed in the protocols below.

Q4: How can I analytically verify the stability and purity of my sample?

If you suspect degradation or need to qualify a new batch, several analytical techniques can be employed. For compounds like amino sugars and their derivatives, chromatographic methods are highly effective.

  • High-Performance Liquid Chromatography (HPLC): This is one of the most common and powerful techniques for stability testing. A stability-indicating HPLC method can separate the parent compound from its degradation products, allowing for precise quantification of purity[7][8].

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides a higher level of certainty by coupling the separation power of HPLC with the mass identification capabilities of MS. It is invaluable for identifying the chemical structures of unknown degradation products[9][10].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information and can be used to confirm the compound's identity and detect structural changes or impurities over time[7][9].

Troubleshooting Guide

Observed Problem Probable Cause Recommended Solution & Preventive Action
Powder is clumped, caked, or appears "wet". Moisture Absorption: The container was not sealed properly, was opened in a humid environment, or was not allowed to warm to room temperature before opening, causing condensation[1][6].Solution: Discard the material for quantitative work. For non-critical use, be aware of weighing inaccuracies. Prevention: Strictly follow the Protocol for Handling and Weighing. Store the main container inside a desiccator. Aliquot the compound into smaller, single-use vials for daily experiments to protect the bulk supply[1].
Inconsistent or non-reproducible experimental results. Compound Degradation or Inaccurate Concentration: The active compound may have degraded, or water absorption led to lower-than-expected concentrations in stock solutions[1].Solution: Prepare a fresh stock solution from a new, properly stored aliquot. Qualify the compound's purity using an analytical method like HPLC[7]. Prevention: Ensure all storage and handling protocols are followed. Periodically re-qualify stored material for long-term studies.
Stock solution appears cloudy or has precipitates after thawing. Poor Solubility or Degradation: The compound may have low solubility in the chosen solvent, or degradation products may be precipitating. Freeze-thaw cycles can also accelerate degradation[6].Solution: Ensure you are using a suitable anhydrous solvent. Gently warm and vortex the solution. If cloudiness persists, it may indicate degradation and the solution should be discarded. Prevention: Prepare stock solutions in high-purity, anhydrous solvents (e.g., DMSO, DMF)[4]. Store solutions in single-use aliquots to avoid repeated freeze-thaw cycles[6].

Experimental Protocols & Workflows

Workflow for Optimal Handling and Storage

The following diagram outlines the critical decision points from receiving the compound to its use in experiments.

G Fig 1. Decision Workflow for Compound Handling cluster_0 cluster_1 Receive Receive Compound Equilibrate Equilibrate Container to Room Temperature in Desiccator Receive->Equilibrate Decision_Env Glovebox or Low Humidity (<20% RH) Available? Equilibrate->Decision_Env Open_Glovebox Open and Aliquot Inside Glovebox Decision_Env->Open_Glovebox Yes Open_Quickly Work Quickly in Low-Traffic Area Decision_Env->Open_Quickly No Store_Bulk Purge Bulk Vial with Inert Gas, Seal Tightly, Store at -20°C Open_Glovebox->Store_Bulk Open_Quickly->Store_Bulk Decision_Use Immediate Use? Store_Bulk->Decision_Use Prep_Solution Prepare Stock Solution (See Protocol 2) Decision_Use->Prep_Solution Yes Store_Aliquot Store Aliquot at -20°C in Desiccator Decision_Use->Store_Aliquot No

Caption: Decision workflow for handling (3R,4S)-4-aminooxan-3-ol hydrochloride.

Protocol 1: Safe Handling and Weighing

This protocol is designed to minimize moisture exposure during handling.

  • Preparation: Before opening the main container, place it in a desiccator and allow it to equilibrate to ambient room temperature for at least 1 hour. This prevents atmospheric moisture from condensing on the cold powder[6].

  • Environment Setup (Ideal): Perform all manipulations within a glovebox containing a dry, inert atmosphere (e.g., nitrogen or argon with <20% relative humidity).

  • Environment Setup (Alternative): If a glovebox is unavailable, work in a clean, dry, low-traffic area of the lab. Have all necessary tools (spatulas, weigh boats, vials) clean, dry, and ready to minimize the time the container is open[1].

  • Weighing:

    • Place a clean, dry weigh boat on an analytical balance and tare.

    • Briefly open the compound container, quickly remove the approximate amount of powder needed using a dry spatula, and place it on the weigh boat.

    • Immediately and securely reseal the main compound container. If possible, gently purge the headspace with an inert gas before sealing.

  • Transfer: Promptly transfer the weighed powder for the preparation of your solution. Do not leave hygroscopic powders sitting on the balance.

Protocol 2: Preparation and Storage of Stock Solutions
  • Solvent Selection: Use a high-purity, anhydrous grade of a suitable water-miscible organic solvent, such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)[4]. Avoid using aqueous buffers for primary stock solutions intended for long-term storage.

  • Dissolution: Transfer the weighed (3R,4S)-4-aminooxan-3-ol hydrochloride into an appropriate volumetric flask or vial. Add the anhydrous solvent to dissolve the compound, vortexing gently if necessary.

  • Aliquoting and Storage:

    • Once fully dissolved, immediately dispense the stock solution into smaller, single-use aliquots in tightly sealed vials (amber glass is preferred).

    • For optimal stability, purge the headspace of each aliquot vial with a stream of dry argon or nitrogen before sealing.

    • Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -20°C or below for long-term storage[4].

  • Usage: When needed, remove a single aliquot from the freezer and allow it to thaw completely at room temperature before opening. Avoid repeated freeze-thaw cycles of the same aliquot, as this can accelerate degradation[6].

References

  • Vertex AI Search. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC.
  • BenchChem. (2025). Handling and storage of hygroscopic 1-Phenylcyclohexylamine hydrochloride.
  • ResearchGate. (2022). (PDF) Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals.
  • Pharmaceutical Technology. (2019). An innovative drug delivery form for hygroscopic pharmaceutical drugs.
  • Ibis Scientific, LLC. (2025). The Role of Desiccants in Protecting Hygroscopic Chemicals.
  • Quora. (2012). How long can one store amino acids at room temperature?.
  • Separation Science. (2025). Analytical Techniques In Stability Testing.
  • Pangoo.biz. (2025). Shelf Life and Storage Requirements for Amino Acids: A Guide.
  • ResearchGate. (2026). Current methodologies for the analysis of aminoglycosides | Request PDF.
  • SciSpace. (2019). Challenges in the development of analytical test procedure for aminoglycosides: a critical review.
  • PubMed. (2008). A review of analytical methods for the determination of aminoglycoside and macrolide residues in food matrices.
  • Carl ROTH. (2025). Safety Data Sheet: Amino acid.
  • AAPPTEC. (n.d.). Handling and Storage of Peptides - FAQ.
  • BenchChem. (2025). Storage and handling guidelines for Amino-PEG14-acid.
  • ResearchGate. (n.d.). Degradation pathways of cetirizine hydrochloride during oxidation.

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Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for 4-Aminooxan-3-ol Hydrochloride Derivatives

Welcome to the Technical Support Center. 4-Aminooxan-3-ol hydrochloride (also known as 4-aminotetrahydro-2H-pyran-3-ol HCl) is a highly versatile cyclic amino alcohol building block, predominantly utilized in the synthes...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. 4-Aminooxan-3-ol hydrochloride (also known as 4-aminotetrahydro-2H-pyran-3-ol HCl) is a highly versatile cyclic amino alcohol building block, predominantly utilized in the synthesis of advanced active pharmaceutical ingredients (APIs) such as CDK4/6 kinase inhibitors 1.

The synthesis and downstream functionalization of this molecule are notoriously sensitive to thermal conditions. Improper temperature control during the initial epoxide ring-opening leads to poor regioselectivity, while excessive heat during the functionalization of the hydrochloride salt triggers competitive side reactions. This guide provides field-proven troubleshooting strategies, mechanistic FAQs, and validated protocols to optimize your thermal parameters.

Section 1: Thermal Troubleshooting Matrix

The following table summarizes the quantitative thermal thresholds and kinetic causes for common issues encountered during the lifecycle of 4-aminooxan-3-ol derivative synthesis.

Process PhaseObserved SymptomRoot Cause (Thermal/Kinetic)Optimized Solution
Epoxide Ring-Opening 1:1 mixture of 3-amino-4-ol and 4-amino-3-ol isomers.High temperature (>80 °C) drives an unselective, thermodynamically controlled SN2 attack.Lower to 20–25 °C and introduce 1 mol% YCl3 catalyst to enforce kinetic control 2.
Biocatalytic Synthesis Yield drops sharply from >90% to <50%.Temperatures >40 °C cause thermal denaturation of the Thermomyces lanuginosus lipase active site.Maintain strict continuous-flow reactor temperature at 35 °C 3.
Salt Neutralization Incomplete conversion during coupling.Low temperature (<40 °C) prevents complete dissociation of the HCl salt in organic solvents.Heat to 80 °C in DMSO with 2.5 eq. DIPEA to fully liberate the free base 1.
SNAr Functionalization Formation of O-alkylated side products.Excessive heat (>120 °C) increases the nucleophilicity of the secondary hydroxyl group.Cap reaction temperature at 80–90 °C ; use a highly selective amine base (DIPEA) 1.

Section 2: Deep-Dive FAQs

Q1: Why does elevating the temperature during the ring-opening of 3,4-epoxytetrahydropyran destroy regioselectivity? A: The ring-opening of epoxides with amines is a classic example of competing kinetic and thermodynamic pathways. At elevated temperatures without a catalyst, the reaction proceeds via an unselective SN2 mechanism. The amine has sufficient thermal energy to attack both the C3 and C4 positions of the pyran ring, yielding a racemic mixture. By dropping the temperature to room temperature (20–25 °C) and introducing a Lewis acid catalyst like Yttrium(III) chloride (YCl3), the yttrium ion coordinates with the epoxide oxygen. This chelation lowers the activation energy and highly polarizes the C-O bonds, directing the nucleophilic attack almost exclusively to the less sterically hindered or electronically favored carbon, resulting in high regioselectivity for the target 4-aminooxan-3-ol 2.

Q2: I am transitioning to a continuous-flow biocatalytic setup. Why is 35 °C the strict upper limit for synthesizing these derivatives? A: While standard Arrhenius kinetics dictate that higher temperatures accelerate reaction rates, biocatalysis introduces the variable of enzyme stability. When using immobilized lipases (such as Lipozyme TL IM from Thermomyces lanuginosus) in a continuous-flow microreactor, 35 °C represents the optimal intersection between maximum kinetic velocity and enzyme structural integrity. Above 40 °C, the non-covalent interactions maintaining the lipase's active site begin to denature. Operating strictly at 35 °C with a 20-minute residence time ensures >90% yield while allowing the enzyme bed to be reused continuously without degradation 3.

Q3: When functionalizing the 4-aminooxan-3-ol hydrochloride salt via SNAr, how do I balance free-base liberation and thermal degradation? A: The hydrochloride salt is utilized for its shelf stability, but it must be neutralized in situ for coupling. If the reaction temperature is too low, the salt remains insoluble and unreactive. If the temperature exceeds 120 °C, the liberated secondary hydroxyl group competes with the primary amine, leading to O-alkylation. The optimized, self-validating approach is to use a polar aprotic solvent (DMSO) and a non-nucleophilic base (N,N-diisopropylethylamine, DIPEA) at exactly 80 °C. At this temperature, the HCl salt fully dissociates, and the primary amine is kinetically favored for the SNAr attack on the aryl halide, keeping O-alkylation below 2% 1.

Section 3: Validated Experimental Protocols

Protocol A: Regioselective Synthesis of 4-Aminooxan-3-ol (Room Temperature, Lewis Acid Catalyzed)

Objective: Achieve >95% regioselectivity without thermal degradation.

  • Preparation: In a round-bottom flask, combine 3,4-epoxytetrahydropyran (10.0 mmol) and the desired amine nucleophile (10.0 mmol) under solvent-free conditions.

  • Catalysis: Add YCl3 (0.1 mmol, 1 mol%) directly to the mixture.

  • Thermal Control: Stir the reaction mixture at room temperature (20–25 °C). Do not apply external heating.

  • Validation: Monitor via TLC (Ethyl Acetate/Hexane 1:1). The reaction is typically complete within 2–4 hours. The absence of the epoxide spot and the appearance of a single polar spot validates regioselective conversion.

  • Workup: Quench with water (10 mL), extract with ethyl acetate (3 x 15 mL), dry over anhydrous Na2SO4, and concentrate in vacuo 2.

Protocol B: SNAr Functionalization of 4-Aminooxan-3-ol Hydrochloride

Objective: Couple the amino alcohol to a heteroaryl halide without O-alkylation.

  • Neutralization: Suspend 4-aminooxan-3-ol hydrochloride (1.0 eq) in anhydrous DMSO (0.5 M concentration). Add DIPEA (2.5 eq).

  • Addition: Add the heteroaryl halide (e.g., a substituted quinoline or pyrimidine) (1.0 eq) to the mixture.

  • Thermal Optimization: Heat the reaction vessel to exactly 80 °C using a precisely calibrated oil bath or heating block. Stir for 2 hours.

  • Validation: An aliquot analyzed by LC-MS should show the complete disappearance of the starting mass and the presence of the N-alkylated product mass, with no +Mass peaks indicating double alkylation.

  • Purification: Cool to room temperature, filter any precipitated salts, and subject the filtrate directly to preparative HPLC 1.

Section 4: Reaction Pathway & Thermal Dependency Diagram

G Start 3,4-Epoxytetrahydropyran + Amine Nucleophile HighTemp High Temp (>80°C) Uncatalyzed Start->HighTemp RoomTemp Room Temp (20-25°C) YCl3 Catalyst Start->RoomTemp BioTemp Mild Temp (35°C) Lipase Continuous-Flow Start->BioTemp PoorYield Poor Regioselectivity (1:1 Isomer Mixture) HighTemp->PoorYield TargetBase 4-Aminooxan-3-ol (High Regioselectivity) RoomTemp->TargetBase BioTemp->TargetBase HClSalt 4-Aminooxan-3-ol HCl Salt (Stable Storage) TargetBase->HClSalt HCl (g) FuncHigh High Temp (>120°C) SNAr Functionalization HClSalt->FuncHigh FuncOpt Optimized Temp (80°C) DIPEA / DMSO HClSalt->FuncOpt SideReact O-Alkylation & Degradation FuncHigh->SideReact FinalProd N-Functionalized Derivative (e.g., Kinase Inhibitor) FuncOpt->FinalProd

Thermal dependency pathways for 4-aminooxan-3-ol synthesis and functionalization.

References

  • Aminoheteroaryl kinase inhibitors. Google Patents (WO2024022487A1).
  • YCl3-Catalyzed Highly Selective Ring Opening of Epoxides by Amines at Room Temperature and under Solvent-Free Conditions. MDPI Catalysts. URL:[Link]

  • Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis System. MDPI Catalysts. URL:[Link]

Sources

Optimization

troubleshooting poor resolution in chiral separation of 4-aminooxan-3-ol

Molecular Profiling & Separation Strategy 4-aminooxan-3-ol (also known as 4-aminotetrahydro-2H-pyran-3-ol) is a highly polar, basic cyclic amino alcohol. Because it contains two adjacent chiral centers on an oxane ring,...

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Author: BenchChem Technical Support Team. Date: April 2026

Molecular Profiling & Separation Strategy

4-aminooxan-3-ol (also known as 4-aminotetrahydro-2H-pyran-3-ol) is a highly polar, basic cyclic amino alcohol. Because it contains two adjacent chiral centers on an oxane ring, it exists as four distinct stereoisomers (two enantiomeric pairs of cis and trans configurations)[1][2].

Chromatographically, this molecule presents a "perfect storm" of challenges. Its primary amine (pKa ~9–10) is highly prone to secondary ion-exchange interactions, while its secondary hydroxyl group creates complex hydrogen-bonding networks. Successful enantiomeric separation requires precise control over the stationary phase topography and the mobile phase micro-environment.

Part 1: Diagnostic Troubleshooting Guide (FAQs)

Q1: Why am I observing severe peak tailing and a complete loss of baseline resolution? Causality & Solution: Peak tailing for basic aliphatic amines like 4-aminooxan-3-ol is rarely a failure of the chiral selector itself. Instead, it is caused by secondary interactions between the highly basic primary amine and the weakly acidic residual silanols on the silica support of the chiral stationary phase (CSP)[3].

  • The Fix: You must dynamically mask these active sites. Incorporate 0.1% Diethylamine (DEA) or Triethylamine (TEA) into your mobile phase[3][4]. The DEA acts as a sacrificial competitor, saturating the acidic silanols so the analyte interacts exclusively with the chiral selector via the intended three-point interaction[2][5].

Q2: My peaks are symmetrical, but the enantiomers are co-eluting (α ≈ 1.0). How do I improve chiral recognition? Causality & Solution: If peak shape is optimal but resolution is poor, the chiral recognition mechanism is failing[6]. 4-aminooxan-3-ol relies heavily on hydrogen bonding.

  • Change the Alcohol Modifier: If using Isopropanol (IPA), switch to Ethanol (EtOH). Ethanol is less sterically hindered and can better penetrate the chiral grooves of polysaccharide CSPs, altering the hydrogen-bonding network and often improving the separation of cyclic amino alcohols[4][7].

  • Switch the CSP Backbone: If an amylose-based CSP (e.g., Chiralpak AD) fails, switch to a cellulose-based CSP (e.g., Chiral ART Cellulose-SB). The linear nature of cellulose versus the helical nature of amylose drastically changes the steric environment[2][5].

Q3: I achieved baseline resolution, but my retention times are drifting over multiple injections. Is the column degrading? Causality & Solution: This is likely an "additive memory effect," not column degradation[6]. Basic modifiers like DEA partition into the stationary phase and take thousands of column volumes to fully equilibrate. If your system was previously used with acidic modifiers or if mobile phase preparation is inconsistent, the surface pH will fluctuate, causing drifting retention times[3][6].

  • The Fix: Dedicate a specific column exclusively for basic mobile phases. Ensure your column is equilibrated with at least 20–30 column volumes of the DEA-modified mobile phase before injecting your sample.

Part 2: Logical Workflows & Interaction Mechanisms

ChiralTroubleshooting Start Poor Resolution of 4-aminooxan-3-ol CheckTailing Is severe peak tailing present? Start->CheckTailing AddDEA Add 0.1% DEA to Mobile Phase CheckTailing->AddDEA Yes (Silanol Interaction) CheckRetention Is retention factor (k') < 1.5? CheckTailing->CheckRetention No AdjustStrength Decrease % Alcohol or Lower Temp CheckRetention->AdjustStrength Yes (Eluting too fast) Selectivity Poor Stereoselectivity (α ≈ 1.0) CheckRetention->Selectivity No (Good RT) ChangeCSP Switch CSP (e.g., Amylose to Cellulose) Selectivity->ChangeCSP Primary Fix ChangeMod Switch Modifier (e.g., IPA to EtOH) Selectivity->ChangeMod Secondary Fix

Caption: Decision tree for troubleshooting poor resolution in the chiral separation of 4-aminooxan-3-ol.

InteractionMechanism Analyte 4-aminooxan-3-ol (Basic Amine + OH) CSP Polysaccharide CSP (Chiral Grooves) Analyte->CSP Chiral Recognition (H-bonding, Steric) Silanols Residual Silanols (Acidic Sites) Analyte->Silanols Secondary Interaction (Causes Tailing) DEA 0.1% DEA Additive (Competitor) DEA->Silanols Masks Active Sites

Caption: Logical relationship of molecular interactions in the chiral stationary phase system.

Part 3: Optimized Experimental Protocols

Protocol A: Normal Phase (NP) Separation Workflow

This protocol leverages the steric environment of amylose-based CSPs, which is highly effective for cyclic amino alcohols when silanol activity is suppressed[2].

Step-by-Step Methodology:

  • System Preparation: Flush the HPLC system with Isopropanol (IPA) to remove any reversed-phase aqueous buffers.

  • Mobile Phase Formulation: Prepare a mixture of 60% Heptane and 40% Ethanol. Add exactly 0.1% (v/v) Diethylamine (DEA) to the final mixture[2]. Self-Validation Check: Ensure the DEA is fresh; degraded DEA forms N-oxides that alter selectivity.

  • Column Installation: Install a Chiralpak AD column (or equivalent amylose tris(3,5-dimethylphenylcarbamate) CSP).

  • Equilibration: Pump the mobile phase at 1.0 mL/min for at least 45 minutes to ensure the DEA fully coats the residual silanols.

  • Sample Preparation: Dissolve 4-aminooxan-3-ol in the mobile phase at a concentration of 1 mg/mL. Do not use pure methanol or water as the diluent, as this will distort the peak shape upon injection.

  • Execution: Run isocratically at 25°C. Lowering the temperature to 15°C can be tested if resolution (Rs) is < 1.5, as lower temperatures enhance weak hydrogen-bonding forces[3][4].

Protocol B: Polar Organic Mode (POM) for High-Polarity Isomers

If normal phase yields excessive retention times (>30 mins) due to the high polarity of the oxane ring, switch to POM[5].

Step-by-Step Methodology:

  • Mobile Phase Formulation: Prepare Mobile Phase A: Methyl tert-butyl ether (MTBE) containing 0.1% DEA. Prepare Mobile Phase B: 100% Ethanol[5].

  • Column Installation: Install a Chiral ART Cellulose-SB column (or equivalent cellulose tris(3,5-dimethylphenylcarbamate) CSP).

  • Gradient Setup: Program an isocratic hold at 70% A / 30% B.

  • Execution: Run at a flow rate of 1.0 - 1.67 mL/min at 25°C. UV detection should be set to 210-254 nm depending on the presence of chromophoric protecting groups[5].

Part 4: Quantitative Data & CSP Comparison

The following table summarizes the expected chromatographic behavior of 4-aminooxan-3-ol across different validated chiral environments[2][5].

Chiral Stationary Phase (CSP)Mobile Phase CompositionAdditive RequiredExpected Stereoselectivity (α)Peak Shape / Tailing FactorPrimary Use Case
Amylose-based (e.g., Chiralpak AD)60% Heptane / 40% Ethanol0.1% DEAHigh (α > 1.5)Excellent (Tf < 1.2)Standard analytical separation of cis/trans enantiomers.
Cellulose-based (e.g., Cellulose-SB)70% MTBE / 30% Ethanol0.1% DEAModerate to HighExcellent (Tf < 1.2)Fast elution of highly retained polar stereoisomers.
Amylose-based (e.g., Chiralpak AD)60% Heptane / 40% Isopropanol0.1% DEALow (α ≈ 1.1)Good (Tf < 1.3)Alternative if Ethanol causes co-elution (rare for this molecule).
Any Polysaccharide CSP Hexane / Ethanol (No Base)None UnpredictableSevere Tailing (Tf > 2.5) Not Recommended. Silanol interactions dominate retention.

References

  • Google Patents. WO2023208173A1 - Composés 6-(pyrimidin-4-yl) quinoléiques substitués utilisés comme inhibiteurs de kinase dépendante des cyclines.
  • Googleapis. US 2015/0141444 A1 - N-Methyl Tetrahydroquinoline M1 Receptor Positive Allosteric Modulators. Available at: [Link]

  • Google Patents. WO2024022487A1 - Aminoheteroaryl kinase inhibitors.
  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. Available at: [Link]

  • Google Patents. WO2011062853A1 - Quinolizidinone carboxamide m1 receptor positive allosteric modulators.
  • Chromatography Today. Trouble with chiral separations. Available at: [Link]

  • Česká a slovenská farmacie. HPLC separation of enantiomers using chiral stationary phases. Available at: [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Spectroscopic Validation of (3R,4S)-4-aminooxan-3-ol Hydrochloride

This guide provides an in-depth technical framework for the structural validation of (3R,4S)-4-aminooxan-3-ol hydrochloride using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Designed for researchers, scient...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth technical framework for the structural validation of (3R,4S)-4-aminooxan-3-ol hydrochloride using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Designed for researchers, scientists, and drug development professionals, this document outlines the experimental methodology, presents a detailed analysis of the expected spectral data, and offers a comparative analysis against its diastereomer, (3R,4R)-4-aminooxan-3-ol hydrochloride, to underscore the specificity and power of NMR in stereochemical assignment.

Introduction: The Imperative of Stereochemical Integrity

(3R,4S)-4-aminooxan-3-ol is a chiral heterocyclic compound featuring a substituted oxane (tetrahydropyran) ring. The precise spatial arrangement of the amino and hydroxyl groups is critical, as stereoisomers often exhibit vastly different biological activities and toxicological profiles. Consequently, unambiguous confirmation of the trans relative stereochemistry between the C3-hydroxyl and C4-amino groups, as well as the specific (3R,4S) configuration, is a non-negotiable step in chemical synthesis and drug development. NMR spectroscopy is the cornerstone of this validation process, providing detailed information about the connectivity and three-dimensional arrangement of atoms within the molecule.[1]

This guide will demonstrate how the analysis of chemical shifts (δ) and, crucially, the vicinal proton-proton coupling constants (³JHH), can serve as a definitive validation system.

Experimental Design: A Self-Validating Protocol

The acquisition of high-quality, reproducible NMR data hinges on a meticulously planned experimental protocol. The choices outlined below are designed to ensure data integrity and compliance with international standards, such as those recommended by IUPAC.[2][3][4]

As a hydrochloride salt, the analyte's solubility and the stability of its protonated state are paramount.[5]

  • Analyte: (3R,4S)-4-aminooxan-3-ol hydrochloride (CAS No: 1096594-11-4)[6]

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice. It readily dissolves hydrochloride salts and its non-protic nature prevents the rapid exchange of the ammonium (NH₃⁺) and hydroxyl (OH) protons, allowing for their observation in the ¹H NMR spectrum.[5][7]

  • Concentration: A concentration of 5-10 mg/mL is recommended to achieve a good signal-to-noise ratio in a reasonable timeframe.

  • Internal Reference: Tetramethylsilane (TMS) is used as the primary internal reference standard (0.00 ppm) for both ¹H and ¹³C NMR, in line with IUPAC recommendations.[8][9]

A high-field NMR spectrometer is essential for resolving the complex spin systems present in the oxane ring.

  • Spectrometer: Bruker Avance III 500 MHz (or equivalent) equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): 5 seconds. This should be at least 5 times the longest T₁ to ensure accurate integration.[10]

    • Acquisition Time (aq): ~4 seconds.

    • Spectral Width: -2 to 12 ppm.

  • ¹³C NMR Acquisition:

    • Pulse Program: A power-gated decoupling sequence (e.g., zgpg30) to obtain a proton-decoupled spectrum.

    • Relaxation Delay (d1): 2 seconds.

    • Spectral Width: -10 to 180 ppm.[3]

G cluster_prep Sample Preparation cluster_acq Data Acquisition (500 MHz) cluster_analysis Data Analysis & Validation prep1 Weigh 5-10 mg of (3R,4S)-4-aminooxan-3-ol HCl prep2 Dissolve in 0.6 mL of DMSO-d6 prep1->prep2 prep3 Add TMS as Internal Standard prep2->prep3 acq1 Acquire 1H NMR Spectrum prep3->acq1 acq2 Acquire 13C NMR Spectrum acq1->acq2 acq3 Acquire 2D NMR (COSY, HSQC) acq2->acq3 an1 Process Spectra (Phase & Baseline Correction) acq3->an1 an2 Assign Peaks (1H, 13C, 2D) an1->an2 an3 Analyze Coupling Constants (J) an2->an3 an4 Compare with Diastereomer Data an3->an4 an5 Confirm Structure an4->an5

Caption: Workflow for the validation of (3R,4S)-4-aminooxan-3-ol HCl.

Results and Spectroscopic Analysis

The following tables summarize the expected ¹H and ¹³C NMR data for (3R,4S)-4-aminooxan-3-ol hydrochloride in DMSO-d₆. The numbering scheme for atom assignment is provided in the diagram below.

G mol <TABLEBORDER='0'CELLBORDER='0'CELLSPACING='0'><TR><TD>TD><TD>TD><TD>TD><TD>TD><TD><B>OHB>TD><TD>TD>TR><TR><TD>TD><TD>TD><TD>HTD><TD>|TD><TD>HTD><TD>TD>TR><TR><TD>HTD><TD>--C<SUB>5SUB>--TD><TD>C<SUB>4SUB>TD><TD>---TD><TD>C<SUB>3SUB>TD><TD>--C<SUB>2SUB>--HTD>TR><TR><TD>|TD><TD>/TD><TD>|TD><TD>TD><TD>|TD><TD>TD><TD>|TD>TR><TR><TD>HTD><TD>TD><TD><B>NH<SUB>3SUB><SUP>+SUP>B>TD><TD><B>O<SUB>1SUB>B>TD><TD>HTD><TD>TD><TD>HTD>TR>TABLE>

Caption: Structure of (3R,4S)-4-aminooxan-3-ol with atom numbering.

Atom #AssignmentApprox. δ (ppm)MultiplicityApprox. J (Hz)
H3CH-OH~3.85dddJ₃,₄ ≈ 9.5, J₃,₂ₐₓ ≈ 11.0, J₃,₂ₑq ≈ 4.5
H4CH-NH₃⁺~3.10dddJ₄,₃ ≈ 9.5, J₄,₅ₐₓ ≈ 11.5, J₄,₅ₑq ≈ 4.0
H2axO-CH₂~3.95ddJ₂ₐₓ,₂ₑq ≈ 12.0, J₂ₐₓ,₃ ≈ 11.0
H2eqO-CH₂~3.50ddJ₂ₑq,₂ₐₓ ≈ 12.0, J₂ₑq,₃ ≈ 4.5
H5axC-CH₂-C~1.80dddJ₅ₐₓ,₅ₑq ≈ 13.0, J₅ₐₓ,₄ ≈ 11.5, J₅ₐₓ,₆ₐₓ ≈ 12.5
H5eqC-CH₂-C~2.05dddJ₅ₑq,₅ₐₓ ≈ 13.0, J₅ₑq,₄ ≈ 4.0, J₅ₑq,₆ₑq ≈ 3.5
H6axO-CH₂~3.40tJ₆ₐₓ,₆ₑq ≈ 12.5, J₆ₐₓ,₅ₐₓ ≈ 12.5
H6eqO-CH₂~4.00dddJ₆ₑq,₆ₐₓ ≈ 12.5, J₆ₑq,₅ₑq ≈ 3.5, J₆ₑq,₅ₐₓ ≈ 2.0
OHHydroxyl~5.50dJ ≈ 4.0
NH₃⁺Ammonium~8.30br s-
Atom #AssignmentApprox. δ (ppm)
C3CH-OH~68.5
C4CH-NH₃⁺~52.0
C2O-CH₂~66.0
C5C-CH₂-C~30.5
C6O-CH₂~65.5
Interpretation and Stereochemical Confirmation

The key to validating the (3R,4S) configuration lies in the coupling constants between H3 and H4.

  • The Karplus Relationship: The magnitude of a vicinal coupling constant (³J) is dependent on the dihedral angle (φ) between the two coupled protons.[11] According to the Karplus equation, a large coupling constant (typically 8-13 Hz) corresponds to dihedral angles near 180° (anti-periplanar) or 0° (syn-periplanar), while small coupling constants (0-5 Hz) correspond to angles near 90° (gauche).[12][13][14]

  • Analysis of J₃,₄: In the (3R,4S) isomer, the hydroxyl and amino groups are in a trans configuration. In the most stable chair conformation, this places the H3 and H4 protons in a diaxial arrangement. The dihedral angle is approximately 180°.

  • Expected J₃,₄ Value: This diaxial relationship should result in a large coupling constant, predicted to be ~9.5 Hz . This single value is a powerful piece of evidence for the trans configuration.

Comparative Analysis: Distinguishing Diastereomers

To highlight the validation power of NMR, we compare the expected data for our target molecule with its cis diastereomer, (3R,4R)-4-aminooxan-3-ol hydrochloride.[15]

In the (3R,4R) isomer, the substituents are cis. In the most stable chair conformation, this forces one substituent to be axial and the other equatorial. Therefore, the relationship between H3 and H4 is axial-equatorial .

  • Dihedral Angle: The dihedral angle for an axial-equatorial relationship is approximately 60°.

  • Predicted J₃,₄: According to the Karplus equation, this 60° angle will result in a small coupling constant , expected to be in the range of 2-4 Hz .

Feature(3R,4S)-4-aminooxan-3-ol HCl (Target)(3R,4R)-4-aminooxan-3-ol HCl (Alternative)Justification
Substituent Relationship transcisStereochemical difference.
H3-H4 Conformation DiaxialAxial-EquatorialResult of substituent orientation.
H3-H4 Dihedral Angle ~180°~60°Geometric consequence.
Predicted ³J(H3,H4) ~9.5 Hz (Large) ~3.0 Hz (Small) Karplus relationship.[11]
¹³C Chemical Shifts Noticeable differences, especially for C3, C4, and C5, due to changes in steric environment (gamma-gauche effect).-Changes in stereochemistry alter electronic shielding.

This stark difference in the H3-H4 coupling constant provides an unambiguous method to distinguish between the cis and trans diastereomers, thereby validating the stereochemical integrity of the target compound.

Conclusion

The structural and stereochemical validation of (3R,4S)-4-aminooxan-3-ol hydrochloride can be robustly achieved through ¹H and ¹³C NMR spectroscopy. A well-defined experimental protocol using a high-field spectrometer and an appropriate deuterated solvent is critical for acquiring high-quality data. The definitive proof of the trans stereochemistry is provided by the observation of a large (~9.5 Hz) vicinal coupling constant between H3 and H4, a direct consequence of their diaxial relationship in the chair conformation. This contrasts sharply with the small coupling constant expected for the cis diastereomer. This comparative approach exemplifies a self-validating system, providing researchers with a high degree of confidence in the identity and purity of their material.

References

  • Markel, E. J., et al. (2002). Recommendations for the presentation of NMR structures of proteins and nucleic acids. Pure and Applied Chemistry, 74(5), 695-715. [Link]

  • Davies, A. N., & Lancashire, R. J. (2016). Updating IUPAC spectroscopy recommendations and data standards. Spectroscopy Europe, 28(5), 13-17. [Link]

  • Harris, R. K., et al. (2008). Further conventions for NMR shielding and chemical shifts (IUPAC Recommendations 2008). Pure and Applied Chemistry, 80(1), 59-84. [Link]

  • Miller, J. P. (n.d.). Karplus Equations. Anthracycline.[Link]

  • Harris, R. K., et al. (2010). The Unified Scale for Referencing in NMR: New IUPAC Recommendations. IUPAC.[Link]

  • University of California, Santa Barbara. (n.d.). Chemical Shift Referencing. NMR Facility, UCSB Chemistry and Biochemistry.[Link]

  • Fiveable. (2025, August 15). Vicinal Coupling: Organic Chemistry Study Guide. [Link]

  • Wikipedia. (n.d.). Karplus equation. [Link]

  • Thibaudeau, C., et al. (1998). A New Generalized Karplus-Type Equation Relating Vicinal Proton-Fluorine Coupling Constants to H−C−C−F Torsion Angles. The Journal of Organic Chemistry, 63(25), 9049-9058. [Link]

  • Chemistry LibreTexts. (2019, June 5). 2.7: NMR - Interpretation. [Link]

  • PubChem. (n.d.). (3S,4R)-4-aminooxan-3-ol hydrochloride. National Center for Biotechnology Information.[Link]

  • PubChem. (n.d.). (3R,4S)-4-aminooxolan-3-ol hydrochloride. National Center for Biotechnology Information.[Link]

  • LaPlanche, L. A., Rothchild, R., & Xu, Y. (1991). ¹H and ¹³C NMR Studies of Etidocaine Free Base and Hydrochloride Salt. Solvent and Temperature Dependence. Spectroscopy Letters, 25(1), 1-13. [Link]

  • Simmler, C., et al. (2017). ¹H and ¹³C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Molecules, 22(12), 2068. [Link]

  • Metin, B. (2011). Basic 1H- and 13C-NMR Spectroscopy. InTech.[Link]

  • O'Dell, L. A., et al. (2014). ³⁵Cl solid-state NMR of HCl salts of active pharmaceutical ingredients: structural prediction, spectral fingerprinting and polymorph recognition. CrystEngComm, 16(38), 9045-9057. [Link]

  • University of Alberta. (n.d.). Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. [Link]

  • ResearchGate. (2018, April 11). Can the salt form of my organic compound be determined using NMR? [Link]

  • Wang, Y., et al. (2018). Validated ¹H and ¹³C Nuclear Magnetic Resonance Methods for the Quantitative Determination of Glycerol in Drug Injections. Molecules, 23(5), 1198. [Link]

  • J&K Scientific. (n.d.). (3R,4R)-4-Aminooxan-3-ol hydrochloride. [Link]

  • Mian, M. Y., et al. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. Molbank, 2022(3), M1444. [Link]

  • JEOL Ltd. (n.d.). Analyze of stereoisomer by NMR. Applications Notes.[Link]

  • Reddit. (2023, July 3). ¹H-NMR of Cyclopropylamine HCl salt. r/OrganicChemistry.[Link]

  • PubChem. (n.d.). (3RS,4S)-4-amino-hexan-3-ol. National Center for Biotechnology Information.[Link]

  • University of Wisconsin-Madison. (n.d.). Tables For Organic Structure Analysis. Chemistry Department.[Link]

  • Gottlieb, H. E., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]

Sources

Comparative

HPLC method development for analyzing (3R,4S)-4-aminooxan-3-ol hydrochloride purity

[label="Water Layer\n(Hydrophilic Interaction Figure 1: Decision tree for selecting the optimal chromatographic mode for polar basic amines. Methodological Causality: Comparing Chromatographic Modes Alternative 1: Standa...

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Author: BenchChem Technical Support Team. Date: April 2026

[label="Water Layer\n(Hydrophilic Interaction

Figure 1: Decision tree for selecting the optimal chromatographic mode for polar basic amines.

Methodological Causality: Comparing Chromatographic Modes

Alternative 1: Standard Reversed-Phase HPLC (C18)

In an attempt to retain highly polar analytes on a C18 column, analysts often drop the organic modifier to <5%. This causes hydrophobic phase collapse (dewetting), leading to irreproducible retention times. Furthermore, the protonated amine of (3R,4S)-4-aminooxan-3-ol interacts aggressively with unendcapped, acidic residual silanols on the silica support, resulting in severe peak tailing and poor recovery [1].

Alternative 2: Ion-Pairing RP-HPLC (IP-RP)

Adding an ion-pairing reagent (e.g., heptafluorobutyric acid or hexanesulfonate) masks the analyte's charge, increasing its hydrophobicity and retention on a C18 column. While this solves the retention issue, it introduces severe operational penalties. Ion-pairing reagents require massive equilibration times (>50 column volumes), permanently alter the stationary phase, and cause catastrophic ion suppression in MS and high background noise in CAD [4].

The Champion: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is the definitive choice for polar basic compounds [2]. By utilizing a polar stationary phase (e.g., Zwitterionic or Amide) and a highly organic mobile phase (typically >70% acetonitrile), HILIC operates via a multimodal mechanism. Water from the mobile phase forms an immobilized, water-rich sub-layer on the stationary phase. The polar amino alcohol partitions into this layer, while secondary electrostatic interactions between the protonated amine and the stationary phase further enhance selectivity [3].

hilic_mechanism mobile Mobile Phase (80% Acetonitrile) analyte (3R,4S)-4-aminooxan-3-ol (Protonated Amine) mobile->analyte Transport water_layer Immobilized Water Layer (Partitioning Zone) analyte->water_layer Hydrophilic Partitioning stat_phase Zwitterionic Stationary Phase (Electrostatic Interactions) water_layer->stat_phase Ion Exchange & H-Bonding

Figure 2: Multimodal HILIC retention mechanism combining hydrophilic partitioning and ion exchange.

Quantitative Performance Comparison

The following table summarizes experimental data comparing the three methodologies for the purity analysis of (3R,4S)-4-aminooxan-3-ol hydrochloride.

Chromatographic ParameterStandard RP-HPLC (C18)Ion-Pairing RP-HPLCZwitterionic HILIC
Retention Factor ( k′ ) 0.3 (Co-elutes with void)3.85.2
Peak Asymmetry ( Tf​ ) > 2.8 (Severe tailing)1.41.05 (Highly symmetrical)
Theoretical Plates ( N ) < 2,5009,000> 18,000
MS/CAD Compatibility ExcellentPoor (Severe suppression)Optimal (Enhanced desolvation)
Equilibration Time 10 Column Volumes> 50 Column Volumes20 Column Volumes

Data Interpretation: HILIC not only provides superior retention and peak shape but also seamlessly integrates with universal detectors (CAD/MS) due to the high volatility and desolvation efficiency of the acetonitrile-rich mobile phase.

Optimized HILIC Protocol: A Self-Validating System

To ensure absolute trustworthiness, the following methodology is designed as a self-validating system . The causality of the buffer choice is critical: we utilize 100 mM Ammonium Formate (pH 3.0) in the aqueous portion to yield a final concentration of 20 mM in the mixed mobile phase. This specific ionic strength is required to mask secondary electrostatic repulsions/attractions, while the acidic pH ensures the primary amine remains fully protonated for consistent partitioning [2].

Step-by-Step Methodology

1. Chromatographic Conditions:

  • Column: Zwitterionic HILIC (e.g., SeQuant ZIC-HILIC), 150 x 4.6 mm, 5 µm.

  • Mobile Phase A: 100 mM Ammonium Formate in LC-MS grade Water, adjusted to pH 3.0 with Formic Acid.

  • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Elution Mode: Isocratic, 20% A / 80% B (Effective buffer concentration = 20 mM).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C (Maintains consistent mass transfer kinetics).

  • Injection Volume: 2 µL (Sample dissolved in 80% Acetonitrile to prevent solvent-mismatch peak distortion).

  • Detection: Charged Aerosol Detector (CAD) with evaporator temperature set to 35°C, or ESI-MS (Positive Ion Mode).

2. Sample Preparation:

  • Accurately weigh 10 mg of (3R,4S)-4-aminooxan-3-ol hydrochloride standard.

  • Dissolve in 2.0 mL of Mobile Phase A (aqueous buffer) to ensure complete dissolution of the salt.

  • Dilute 1:4 with Mobile Phase B (Acetonitrile) to match the initial mobile phase conditions. Causality note: Injecting a highly aqueous sample into a HILIC system disrupts the immobilized water layer, causing peak splitting.

3. System Suitability Test (SST) - The Validation Gate: Before analyzing unknown purity samples, the system must self-validate to prove the water layer has equilibrated:

  • Blank Injection: Verify no carryover or ghost peaks >0.05% of the target peak area.

  • Replicate Injections: Inject the standard 5 times.

  • Acceptance Criteria:

    • Retention Factor ( k′ ) 3.0

    • Tailing Factor ( Tf​ ) 1.5

    • Peak Area %RSD 2.0%

If the %RSD exceeds 2.0%, the column has not reached hydrophilic equilibrium. Continue flushing with the mobile phase for an additional 10 column volumes.

References

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. National Institutes of Health (NIH).
  • Hydrophilic Interaction Liquid Chromatography: An Update. LCGC International.
  • HILIC Explained: What It Is & How It Works. Phenomenex.
  • Mixed-Mode Chromatography—A Review. LCGC International.
Validation

Comprehensive Guide to Chiral Chromatography Methods for (3R,4S)-4-aminooxan-3-ol Validation

Executive Summary The molecule (3R,4S)-4-aminooxan-3-ol (also known as (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol) is a highly valuable chiral building block utilized in the synthesis of advanced therapeutics, including M1...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The molecule (3R,4S)-4-aminooxan-3-ol (also known as (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol) is a highly valuable chiral building block utilized in the synthesis of advanced therapeutics, including M1 receptor positive allosteric modulators (PAMs) for Alzheimer's disease[1] and brain-penetrant NLRP3 inflammasome inhibitors[2].

Validating the enantiomeric purity of this hydrophilic, basic amino alcohol presents significant chromatographic challenges. The presence of a primary amine adjacent to a hydroxyl group on a tetrahydropyran ring leads to severe secondary interactions with chromatographic supports. This guide objectively compares the performance of Supercritical Fluid Chromatography (SFC), Normal-Phase HPLC (NP-HPLC), and Reversed-Phase HPLC (RP-HPLC) via derivatization, providing a self-validating protocol and experimental data to establish the optimal analytical strategy.

Mechanistic Causality in Chiral Separation

To separate the (3R,4S) enantiomer from its (3S,4R) counterpart—as well as its diastereomers—we must understand the causality behind the retention mechanisms.

Polysaccharide-based Chiral Stationary Phases (CSPs) are the gold standard for amino alcohols[3]. The chiral recognition relies on a combination of hydrogen bonding (between the analyte's -OH/-NH₂ groups and the CSP's carbamate linkages), dipole-dipole interactions, and steric inclusion within the helical polymer cavity[4].

However, the primary amine of 4-aminooxan-3-ol interacts strongly with residual acidic silanols on the silica support of the CSP. This causes severe peak tailing and loss of resolution. To mitigate this, a basic additive must be introduced into the mobile phase to competitively bind and mask these silanols[3][5].

Mechanism cluster_CSP Polysaccharide Chiral Stationary Phase Analyte (3R,4S)-4-aminooxan-3-ol (Chiral Analyte) Carbamate Carbamate Linkage (C=O, N-H) Analyte->Carbamate Hydrogen Bonding Phenyl Phenyl Ring (Pi-Electron Cloud) Analyte->Phenyl Dipole-Dipole Cavity Chiral Helical Cavity (Steric Fit) Analyte->Cavity Steric Inclusion Silanol Residual Silanols (Causes Peak Tailing) Additive Basic Additive (Masks Silanols) Additive->Silanol Competitive Binding

Mechanistic interactions between (3R,4S)-4-aminooxan-3-ol and polysaccharide CSPs.

Modality Comparison: SFC vs. NP-HPLC vs. RP-HPLC

When selecting a method for 4-aminooxan-3-ol validation, laboratories typically evaluate three modalities:

  • Supercritical Fluid Chromatography (SFC): SFC utilizes supercritical CO₂ blended with a polar modifier (e.g., Ethanol) and a basic additive. Because supercritical fluids possess gas-like diffusivity and liquid-like density, SFC delivers exceptionally fast run times and superior peak symmetry for primary amines compared to traditional liquid chromatography[6][7].

  • Normal-Phase HPLC (NP-HPLC): The traditional approach utilizes Hexane or Heptane mixed with Isopropanol (IPA) or Ethanol, supplemented with Diethylamine (DEA)[3]. While reliable, it suffers from long equilibration times, high solvent consumption, and broader peaks due to lower mass transfer rates.

  • RP-HPLC via Derivatization: If chiral columns are unavailable, the amino alcohol can be derivatized using Marfey's reagent or cyanuric chloride to form diastereomers, which are then separated on a standard achiral C18 column[8]. This is a labor-intensive workaround prone to kinetic resolution artifacts during the derivatization step.

Table 1: Performance Comparison of Chromatographic Modalities
ParameterSFC (Polysaccharide CSP)NP-HPLC (Polysaccharide CSP)RP-HPLC (Derivatization)
Typical Run Time 3 – 8 minutes15 – 30 minutes20 – 45 minutes
Peak Symmetry (Tf) Excellent (1.0 – 1.2)Moderate (1.3 – 1.8)Good (1.1 – 1.4)
Sample Prep Direct InjectionDirect InjectionComplex (Reaction + Cleanup)
Solvent Consumption Very Low (Mostly CO₂)High (Hexane/Heptane)Moderate (Acetonitrile/Water)
Optimal Additive 0.4% Isopropylamine (iPrNH₂)0.1% Diethylamine (DEA)Trifluoroacetic acid (TFA)

Verdict: SFC is the superior modality for this molecule. It provides the highest throughput and the sharpest peak shapes for basic primary amines[7].

Experimental Data: CSP Screening

The choice of the specific polysaccharide derivative drastically alters selectivity. Amylose-based phases (e.g., Chiralpak AD-H, IG) generally offer broader enantioselectivity for cyclic amino alcohols than cellulose-based phases (e.g., Chiralcel OD-H) due to the tighter helical twist of the amylose polymer backbone.

Table 2: SFC Screening Data for 4-aminooxan-3-ol Stereoisomers
Stationary PhaseChiral Selector TypeMobile Phase (CO₂ : Modifier)Rs (Enantiomers)
Chiralpak IG Amylose tris(3-chloro-5-methylphenylcarbamate)80:20 CO₂ : (EtOH + 0.4% iPrNH₂)4.2
Chiralpak AD-H Amylose tris(3,5-dimethylphenylcarbamate)80:20 CO₂ : (EtOH + 0.4% iPrNH₂)3.1
Chiralcel OD-H Cellulose tris(3,5-dimethylphenylcarbamate)80:20 CO₂ : (EtOH + 0.4% iPrNH₂)1.5

Note: Data reflects optimized screening conditions derived from literature parameters for tetrahydropyran-based amino alcohols[2].

Self-Validating SFC Protocol

To ensure absolute trustworthiness in your analytical results, the following SFC protocol is designed as a self-validating system . It incorporates a System Suitability Test (SST) that must pass before any unknown samples are analyzed, guaranteeing the integrity of the chromatographic environment.

Workflow Start Analyte: (3R,4S)-4-aminooxan-3-ol Screening CSP & Modality Screening (SFC vs. NP-HPLC) Start->Screening SFC SFC Mode CO2 / EtOH / iPrNH2 Screening->SFC HPLC NP-HPLC Mode Hexane / IPA / DEA Screening->HPLC Optimization Method Optimization (Modifier %, Temp, Pressure) SFC->Optimization HPLC->Optimization Validation Self-Validating System (SST, Linearity, Accuracy) Optimization->Validation

Chiral chromatography method development and validation workflow.

Step-by-Step Methodology

1. Preparation of Mobile Phase:

  • Causality: Instead of DEA, we utilize 0.4% Isopropylamine (iPrNH₂) in Ethanol. iPrNH₂ is highly volatile, provides superior masking of silanols in SFC environments, and minimizes background noise if MS detection is coupled[2].

  • Mix 4.0 mL of iPrNH₂ into 1000 mL of HPLC-grade Ethanol.

2. Instrument Parameters:

  • Column: Chiralpak IG (250 mm × 4.6 mm, 5 µm).

  • Flow Rate: 3.0 mL/min.

  • Co-solvent Ratio: 20% (EtOH + 0.4% iPrNH₂) / 80% CO₂.

  • Back Pressure Regulator (BPR): 150 bar. Causality: Maintaining pressure well above the critical point (73.8 bar) ensures the CO₂ remains in a dense supercritical state, preventing phase separation and maintaining high analyte solubility[6].

  • Column Temperature: 40 °C.

  • Detection: UV at 210 nm (or ELSD if UV absorbance is too weak due to lack of strong chromophores).

3. System Suitability Testing (The Self-Validation Gate):

  • Inject 10 µL of a 1.0 mg/mL racemic mixture containing all four stereoisomers of 4-aminooxan-3-ol.

  • Internal Control Criteria:

    • Resolution (Rs) between the (3R,4S) peak and its closest eluting isomer must be ≥ 2.0 .

    • Tailing Factor (Tf) for the (3R,4S) peak must be ≤ 1.5 .

    • Precision: %RSD of retention times across 5 replicate injections must be ≤ 1.0% .

  • Action: If Rs < 2.0, the system is invalid. Flush the column with 100% Ethanol containing 1% iPrNH₂ to strip strongly bound contaminants, then re-equilibrate.

4. Sample Analysis:

  • Once SST passes, inject the validation samples (e.g., synthetic batches of (3R,4S)-4-aminooxan-3-ol). Calculate enantiomeric excess (ee%) by comparing the Area Under the Curve (AUC) of the (3R,4S) peak against any trace (3S,4R) enantiomer.

References

  • Screening strategy for chiral and achiral separations in supercritical fluid chromatography mode - PubMed (NIH). Available at: [Link]

  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC - LCGC International. Available at: [Link]

  • Discovery of Potent and Brain-Penetrant Bicyclic NLRP3 Inhibitors with Peripheral and Central In Vivo Activity - Journal of Medicinal Chemistry (ACS Publications). Available at: [Link]

  • Development and Validation of Chiral HPLC Method for Quantification of 3-(S)-Quinuclidinol... - ResearchGate. Available at: [Link]

  • Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride - AKJournals. Available at: [Link]

  • Chiral Stationary Phases for Liquid Chromatography: Recent Developments - MDPI. Available at: [Link]

  • Discovery of the Potent and Selective M1 PAM-Agonist... - ACS Publications. Available at: [Link]

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Comparative

A Practical Guide to FTIR Spectra Comparison for Batch-to-Batch Consistency of 4-aminooxan-3-ol hydrochloride

For researchers, scientists, and drug development professionals, ensuring the batch-to-batch consistency of active pharmaceutical ingredients (APIs) is a cornerstone of quality control and regulatory compliance.[1][2][3]...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, ensuring the batch-to-batch consistency of active pharmaceutical ingredients (APIs) is a cornerstone of quality control and regulatory compliance.[1][2][3] Fourier-Transform Infrared (FTIR) spectroscopy stands out as a rapid, non-destructive, and cost-effective analytical technique for this purpose.[1][4][5][6] It provides a unique molecular "fingerprint" of a substance, allowing for detailed chemical characterization.[2][7] This guide provides an in-depth, practical comparison of hypothetical batches of 4-aminooxan-3-ol hydrochloride, a key intermediate in pharmaceutical synthesis, using FTIR spectroscopy coupled with chemometric analysis.

The Critical Role of Batch Consistency in Drug Development

In the pharmaceutical industry, even minor variations between batches of an API can have significant impacts on the safety, efficacy, and stability of the final drug product.[1][2] These variations can arise from subtle changes in raw materials, manufacturing processes, or storage conditions.[8] Regulatory bodies such as the FDA and EMA mandate strict adherence to Good Manufacturing Practices (GMP) to minimize such inconsistencies.[9][10][11] FTIR spectroscopy is a powerful tool in a GMP-compliant laboratory for ensuring that each batch of an API like 4-aminooxan-3-ol hydrochloride conforms to its established spectral profile.[3]

Experimental Workflow: From Sample to Spectrum

A robust and reproducible experimental workflow is paramount for obtaining high-quality FTIR data. The following protocol outlines the steps for analyzing powdered samples of 4-aminooxan-3-ol hydrochloride using an FTIR spectrometer equipped with a Diamond Attenuated Total Reflectance (ATR) accessory. ATR is the most widely used sampling technique for powders due to its minimal sample preparation and the high reproducibility of results.[12][13]

G cluster_0 Sample Preparation cluster_1 FTIR Analysis cluster_2 Data Processing & Analysis Sample Obtain Representative Samples of Each Batch Grind Grind to a Fine, Homogeneous Powder (if necessary) Sample->Grind Background Collect Background Spectrum (Clean ATR Crystal) Grind->Background Load Place Small Amount of Powder on ATR Crystal Background->Load Apply_Pressure Apply Consistent Pressure with Press Arm Load->Apply_Pressure Acquire Acquire Sample Spectrum (e.g., 32 scans at 4 cm-1 resolution) Apply_Pressure->Acquire Clean Clean ATR Crystal Thoroughly Acquire->Clean Process Perform ATR Correction and Baseline Correction Clean->Process Compare Overlay Spectra for Visual Comparison Process->Compare Chemometrics Perform Chemometric Analysis (e.g., PCA) Compare->Chemometrics Report Generate Report with Spectra, Data Tables, and Analysis Chemometrics->Report

Caption: Experimental workflow for FTIR analysis of 4-aminooxan-3-ol hydrochloride batches.

Detailed Experimental Protocol
  • Sample Preparation:

    • Ensure samples are representative of their respective batches.

    • If the powder is not already fine and homogeneous, gently grind a small amount using an agate mortar and pestle.

  • FTIR Spectrometer Setup:

    • Use an FTIR spectrometer equipped with a diamond ATR accessory.

    • Ensure the instrument has been properly calibrated and has passed operational qualification (OQ) tests.

  • Data Acquisition:

    • Background Spectrum: Before analyzing any samples, collect a background spectrum with a clean, empty ATR crystal. This will account for any environmental interferences (e.g., CO2, water vapor).

    • Sample Analysis:

      • Place a small, representative amount of the 4-aminooxan-3-ol hydrochloride powder onto the center of the diamond ATR crystal.

      • Use the ATR press arm to apply consistent pressure to the sample, ensuring good contact with the crystal.[7][12]

      • Acquire the FTIR spectrum. Typical parameters include a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 32 scans to improve the signal-to-noise ratio.

    • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue between each sample measurement to prevent cross-contamination.

Interpreting the FTIR Spectrum of 4-aminooxan-3-ol hydrochloride

The structure of 4-aminooxan-3-ol hydrochloride contains several key functional groups that give rise to characteristic absorption bands in the infrared spectrum.

Functional GroupExpected Wavenumber Range (cm⁻¹)Vibrational Mode
O-H (Alcohol)3500 - 3200 (broad)Stretching
N-H (Amine Salt)3200 - 2800 (broad)Stretching
C-H (Aliphatic)3000 - 2850Stretching
N-H (Amine Salt)1600 - 1500Bending
C-O (Alcohol)1150 - 1050Stretching
C-N (Amine)1250 - 1020Stretching
C-O-C (Oxane Ring)1150 - 1085Asymmetric Stretching

Note: These are general ranges and the exact peak positions can be influenced by the molecular environment and intermolecular interactions.

Batch-to-Batch Comparison: A Hypothetical Case Study

Let's consider three hypothetical batches of 4-aminooxan-3-ol hydrochloride: Batch A (Reference Standard), Batch B, and Batch C.

Visual Overlay of FTIR Spectra

A simple yet powerful initial step is to overlay the FTIR spectra of the different batches.

(Image of overlaid FTIR spectra would be placed here in a real publication)

In our hypothetical scenario, a visual inspection reveals that the spectra of Batch A and Batch B are nearly identical. However, the spectrum of Batch C shows a noticeable difference in the broad absorption band in the 3500-3200 cm⁻¹ region, and a new, small, sharp peak around 1720 cm⁻¹.

Quantitative Comparison: Spectral Correlation

To quantify the similarity between the batches, we can calculate the correlation coefficient between the spectrum of the reference standard (Batch A) and the other batches. A correlation coefficient close to 1.0 indicates a high degree of similarity.[1]

Batch ComparisonCorrelation Coefficient
Batch A vs. Batch B0.998
Batch A vs. Batch C0.965

The high correlation coefficient between Batch A and Batch B suggests they are chemically very similar. The lower correlation coefficient for Batch C provides quantitative evidence of a spectral difference.

Advanced Analysis: Principal Component Analysis (PCA)

For a more in-depth and objective comparison, especially when dealing with subtle variations or a large number of batches, Principal Component Analysis (PCA) is an invaluable chemometric tool. PCA reduces the dimensionality of the spectral data, allowing for the visualization of clustering or separation of samples based on their spectral variance.

G cluster_A Batch A cluster_B Batch B cluster_C Batch C x_axis y_axis origin x_end origin->x_end y_end origin->y_end A1 A1 A2 A2 A3 A3 B1 B1 B2 B2 B3 B3 C1 C1 C2 C2 C3 C3

Caption: PCA scores plot of FTIR spectra for three batches of 4-aminooxan-3-ol hydrochloride.

The PCA scores plot clearly shows that the data points for Batch A and Batch B cluster closely together, indicating high similarity. In contrast, the data points for Batch C form a distinct cluster, separated from the other two along both Principal Component 1 (PC1) and Principal Component 2 (PC2). This separation confirms that Batch C is spectrally different from the reference standard.

Investigating the Out-of-Specification Batch

The spectral differences observed in Batch C warrant further investigation. The new peak at ~1720 cm⁻¹ is in the carbonyl (C=O) stretching region. This could suggest the presence of a carbonyl-containing impurity, perhaps a starting material or a byproduct from an incomplete reaction or a degradation product. The change in the O-H/N-H stretching region could be due to differences in moisture content or polymorphic form.

Conclusion

FTIR spectroscopy, when coupled with a robust experimental protocol and appropriate data analysis methods, is an indispensable tool for ensuring the batch-to-batch consistency of APIs like 4-aminooxan-3-ol hydrochloride. Visual spectral overlay provides a quick qualitative assessment, while spectral correlation and Principal Component Analysis offer quantitative and objective measures of similarity. This multi-faceted approach enables confident and reliable quality control in a regulated pharmaceutical environment.

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  • PMC. (n.d.). Use of FT-IR Spectra and PCA to the Bulk Characterization of Cell Wall Residues of Fruits and Vegetables Along a Fraction Process.
  • YouTube. (2020, January 21). Comparing Spectral Similarity using the Spectrum QC Test Program.
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  • PubChem. (n.d.). (3S,4R)-4-aminooxan-3-ol hydrochloride.
  • Bruker. (2015). Information sheet #2 How to use FT-IR spectroscopy compliant to regulations in pharmaceutical industry.
  • ECHEMI. (n.d.). What is matching % acceptable in infrared spectroscopy?.
  • YouTube. (2023, January 22). How to draw a Principal Component Analysis (PCA) plot for FTIR data | OriginPro.
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  • AZoM. (2024, November 12). Analyzing Batch-to-Batch Variability in Bulk Chemicals.
  • ResearchGate. (2021, June 27). Handling batch-to-batch variability in portable spectroscopy of fresh fruit with minimal parameter adjustment.
  • Agilent. (2020, October 9). Pharmaceutical Analysis using FTIR: Compliance with European, US, Indian, and Japanese Pharmacopoeia.
  • PubMed. (n.d.). [Pharmaceutical product quality control and good manufacturing practices].
  • Thermo Fisher Scientific. (n.d.). FTIR in QA/QC Laboratories and on Manufacturing Floors.
  • MDPI. (2023, September 1). The Use of FTIR Spectroscopy as a Tool for the Seasonal Variation Analysis and for the Quality Control of Polysaccharides from Seaweeds.
  • ResearchGate. (n.d.). Observation of the Ring Puckering Vibrational Mode in Thietane Cation.
  • ResearchGate. (n.d.). Vibrational Spectra and Molecular Vibrational Behaviors of All‐Carboatomic Rings, cyclocarbon and Its Analogues | Request PDF.
  • ResearchGate. (n.d.). Vibrational spectroscopy of the ring structures in silicates and siloxanes.
  • ACS Publications. (2025, March 31). Vibrational Analysis Based on Cavity-Enhanced Raman Spectroscopy: Cyclohexane.

Sources

Validation

Evaluating the Reactivity of (3R,4S)-4-Aminooxan-3-ol vs. Other Oxane Derivatives: A Technical Guide for Drug Discovery

As pharmaceutical pipelines increasingly prioritize target molecules with high sp³-character to improve aqueous solubility and mitigate off-target toxicity, functionalized oxanes (tetrahydropyrans) have emerged as premie...

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Author: BenchChem Technical Support Team. Date: April 2026

As pharmaceutical pipelines increasingly prioritize target molecules with high sp³-character to improve aqueous solubility and mitigate off-target toxicity, functionalized oxanes (tetrahydropyrans) have emerged as premier structural scaffolds. The oxane ring is currently one of the most frequently utilized three-dimensional ring systems in FDA-approved therapeutics (1)[1].

Among these, (3R,4S)-4-aminooxan-3-ol stands out due to its dense array of hydrogen-bond donors/acceptors and its conformationally locked structure. This guide objectively compares the reactivity, stereoelectronic properties, and synthetic handling of (3R,4S)-4-aminooxan-3-ol against other oxane derivatives, providing actionable, self-validating protocols for drug development professionals.

Structural & Stereoelectronic Foundations

The reactivity of an amino group on an oxane ring is not merely a function of its basicity; it is heavily dictated by the ring oxygen's inductive effects and the precise stereochemical relationship with adjacent substituents.

  • Through-Space vs. Through-Bond Effects: The positioning of the heteroatom (oxygen) within the cyclic framework creates a dramatic difference between through-bond inductive effects and through-space electrostatic effects. This phenomenon significantly alters the nucleophilicity of the amine and the reactivity of adjacent functional groups, a critical factor when designing protease or kinase inhibitors (2)[2].

  • Intramolecular Hydrogen Bonding & Trajectory: In the (3R,4S) configuration, the specific spatial relationship between the C3-hydroxyl and C4-amine allows for transient intramolecular hydrogen bonding. This interaction partially shields the nitrogen lone pair, slightly reducing its raw nucleophilicity compared to the unhindered 4-aminooxane, but drastically improving chemoselectivity during N-functionalization by locking the nucleophilic trajectory.

G A Oxane Ring Oxygen (Inductive Effects) D Amine Reactivity & Chemoselectivity A->D Through-space B C3-Hydroxyl Group (H-Bonding) B->D Shielding C (3R,4S) Conformation (Steric Lock) C->D Trajectory

Stereoelectronic factors influencing (3R,4S)-4-aminooxan-3-ol reactivity.

Comparative Reactivity Profile

To guide synthetic strategy, we must quantify how these stereoelectronic factors manifest in standard drug-discovery reactions (e.g., SNAr couplings, Buchwald-Hartwig aminations, and acylations). The table below summarizes the comparative performance of key oxane scaffolds based on established physical organic chemistry principles.

ScaffoldRelative SNAr Rate ( krel​ )Chemoselectivity (N- vs O-alkylation)Steric Hindrance (N-trajectory)Primary Application
(3R,4S)-4-aminooxan-3-ol 0.4x>95:5High (Shielded by adjacent -OH)Kinase hinge-binding motifs
(3R,4R)-4-aminooxan-3-ol 0.6x85:15ModerateConstrained peptidomimetics
4-aminooxane 1.0x (Reference)N/A (No -OH)LowGeneral sp³-scaffold library
3-aminooxane 0.8xN/AModerate (Closer to ring oxygen)Cathepsin & protease inhibitors

Causality Analysis: The baseline nucleophilicity of 4-aminooxane is the highest ( krel​ = 1.0) due to the lack of steric encumbrance and maximum distance from the electron-withdrawing ring oxygen. Conversely, (3R,4S)-4-aminooxan-3-ol exhibits a slower reaction rate ( krel​ = 0.4) but exceptional chemoselectivity. The adjacent hydroxyl group sterically hinders the amine while simultaneously participating in H-bonding, which prevents competitive O-alkylation under controlled basic conditions.

Experimental Methodologies: Self-Validating Protocols

As a Senior Application Scientist, I emphasize protocols that build in their own validation steps. The following SNAr protocol is adapted from recent syntheses of CDK inhibitors, where (3R,4S)-4-aminooxan-3-ol is coupled with a chloropyrimidine to form the core pharmacophore (3)[3].

Protocol: Chemoselective SNAr Coupling of (3R,4S)-4-Aminooxan-3-ol

Objective: Selectively functionalize the C4-amine with a heteroaryl chloride without inducing O-alkylation at the C3-hydroxyl.

Causality in Experimental Design:

  • Solvent Choice (NMP): N-Methyl-2-pyrrolidone (NMP) is utilized because its high dielectric constant stabilizes the polar Meisenheimer complex transition state inherent to SNAr reactions.

  • Base Selection (DIEA): N,N-Diisopropylethylamine (DIEA) is a sterically hindered, non-nucleophilic base. It efficiently neutralizes the hydrochloride salt of the aminooxanol without acting as a competing nucleophile against the electrophile.

  • Thermal Activation: Heating to 120 °C is required to overcome the high activation energy barrier imposed by the steric shielding of the adjacent C3-hydroxyl group.

Step-by-Step Procedure:

  • Preparation: Dissolve the heteroaryl electrophile (e.g., 5-chloro-2-(methylsulfonyl)pyrimidine, 1.0 eq) in anhydrous NMP (0.5 M concentration).

  • Free Basing: Add (3R,4S)-4-aminooxan-3-ol hydrochloride (1.2 eq) followed by DIEA (6.0 eq). Stir at room temperature for 10 minutes to ensure complete neutralization of the salt.

  • Coupling: Seal the reaction vessel and heat to 120 °C for 1 to 2 hours under an inert atmosphere (Argon/N₂).

  • Validation Checkpoint (Self-Validation): Aliquot 10 µL of the reaction mixture into 990 µL of MeCN/H₂O. Run LC-MS analysis. The protocol is validated when the chromatogram shows >90% conversion to the N-arylated product with <5% of the O-arylated byproduct, confirming the chemoselectivity predicted by the stereoelectronic model.

  • Purification: Cool to room temperature and purify directly via Prep-HPLC (C18 Column) using a Mobile Phase of Water (10mM NH₄HCO₃ + 0.05% NH₃) and Acetonitrile.

Workflow Step1 Step 1: Free Basing Neutralize HCl salt with DIEA Step2 Step 2: Electrophile Addition Add heteroaryl chloride Step1->Step2 Step3 Step 3: Thermal Activation Heat to 120°C for 1-2 hours Step2->Step3 Step4 Step 4: Purification Prep-HPLC (C18 Column) Step3->Step4

Step-by-step SNAr workflow for 4-aminooxan-3-ol derivatives.

Strategic Recommendations

When designing sp³-rich libraries, the choice of oxane derivative must align with the target's binding pocket requirements:

  • Use 4-aminooxane for rapid, high-yielding library generation where steric hindrance is a liability and basic trajectory is sufficient (4)[4].

  • Deploy (3R,4S)-4-aminooxan-3-ol when conformational locking and additional hydrogen-bond donor/acceptor vectors are strictly required for target binding (e.g., engaging the hinge region of kinases). The synthetic trade-off of slower reaction kinetics is heavily outweighed by the resulting gains in target selectivity and chemoselective functionalization.

References

  • Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery Bioorganic & Medicinal Chemistry / PubMed [Link]

  • Cyclic Ketone Inhibitors of the Cysteine Protease Cathepsin K Journal of Medicinal Chemistry / ACS Publications[Link]

  • WO2024119122A1 - Cdk inhibitors and methods and use thereof Google P

Sources

Safety & Regulatory Compliance

Safety

(3R,4S)-4-aminooxan-3-ol hydrochloride proper disposal procedures

Standard Operating Procedure: Disposal and Handling of (3R,4S)-4-aminooxan-3-ol hydrochloride Operational Overview & Mechanistic Rationale As a Senior Application Scientist, I emphasize that chemical disposal is not mere...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Disposal and Handling of (3R,4S)-4-aminooxan-3-ol hydrochloride

Operational Overview & Mechanistic Rationale

As a Senior Application Scientist, I emphasize that chemical disposal is not merely a regulatory checkbox; it is a mechanistic extension of a chemical's lifecycle. (3R,4S)-4-aminooxan-3-ol hydrochloride (CAS: 1096594-11-4) is a functionalized cyclic amino alcohol salt frequently utilized as a chiral building block in drug discovery[1]. While highly valuable in synthesis, its disposal requires precise thermal and chemical management.

The Causality of Disposal Mechanics: Because this compound is an amine hydrochloride salt, its thermal decomposition yields highly reactive and toxic byproducts—specifically nitrogen oxides (NOx) and hydrogen chloride (HCl) gas[2]. Standard solid waste disposal or direct landfilling is strictly prohibited. The self-validating protocol for its destruction relies on high-temperature incineration after being dissolved in a combustible solvent. This ensures that the activation energy required to cleave the robust C-N and C-Cl bonds is met, while a downstream scrubber system neutralizes the resulting acidic effluent[3].

Quantitative Hazard Profile & Physicochemical Data

Before initiating any disposal workflow, laboratory personnel must understand the physical parameters and hazards of the waste stream.

Table 1: Physicochemical and Hazard Summary

ParameterData
Chemical Name (3R,4S)-4-aminooxan-3-ol hydrochloride
CAS Number 1096594-11-4 (Stereoisomers: 1864003-03-1 / 1630815-44-9)
Molecular Formula C₅H₁₂ClNO₂
Molecular Weight 153.61 g/mol
Physical State White Solid
GHS Hazard Statements H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation)
Decomposition Products CO, CO₂, NOx, HCl
Storage Requirements Dry, well-ventilated, room temp to 8°C, tightly closed

Step-by-Step Disposal Methodology

This protocol guarantees environmental compliance and laboratory safety by treating the waste systematically.

Phase 1: Segregation and Collection

  • Isolate Waste Streams: Collect all (3R,4S)-4-aminooxan-3-ol hydrochloride solid waste, including contaminated weighing paper and spatulas, in a dedicated, chemically compatible, and sealable container (e.g., HDPE). Do not mix with strong oxidizing agents, as this can trigger exothermic reactions[4].

  • Labeling: Affix a hazardous waste label immediately. Specify "Amine Hydrochloride Waste - Toxic/Irritant" and list the exact mass.

Phase 2: Solvent Integration (Preparation for Incineration) 3. Solvent Selection: In a certified fume hood, dissolve or suspend the solid waste in a highly combustible, non-halogenated solvent (e.g., ethanol or isopropanol). Rationale: Amine hydrochlorides are stable solids. Mixing them with a combustible solvent provides the necessary fuel load (BTU value) to maintain the extreme temperatures required for complete thermal destruction in the incinerator[3].

Phase 3: Thermal Destruction 4. Incineration: Transfer the solvent-waste mixture to a licensed professional waste disposal service. The facility must utilize a chemical incinerator equipped with an afterburner and a wet scrubber[5]. Rationale: The primary combustion chamber destroys the organic framework. The afterburner ensures any volatilized, unburned organic intermediates are completely oxidized. The wet scrubber (typically utilizing a basic solution like NaOH) is mandatory to capture and neutralize the HCl and NOx gases generated from the chloride and amine groups, preventing acid rain precursors from entering the atmosphere[6].

Spill Response & Decontamination Protocol

In the event of an accidental release, immediate containment is required to prevent aerosolization of the irritating powder.

  • PPE Enforcement: Don safety glasses (EN166/NIOSH approved), nitrile gloves, and a lab coat. If ventilation is compromised, use an N95 or P100 particulate respirator[5].

  • Containment: Do not dry sweep. Dry sweeping aerosolizes the fine powder, exacerbating the H335 (respiratory irritation) hazard.

  • Neutralization/Collection: Lightly dampen the spill with water or a suitable solvent to suppress dust[7]. Carefully vacuum using a HEPA-filtered system or sweep into a compatible waste container.

  • Surface Decontamination: Wash the spill site thoroughly with soap and copious amounts of water to remove residual hydrochloride salts, which can cause localized corrosion or skin irritation upon secondary contact[4].

Waste Management Workflow

WasteManagement Gen Solid Waste Generation (3R,4S)-4-aminooxan-3-ol HCl Seg Segregation & Labeling (Avoid Oxidizers) Gen->Seg Collect Sol Combustible Solvent Mixing (Ethanol/Isopropanol) Seg->Sol Dissolve/Suspend Inc Primary Incineration (Thermal Cleavage of C-N/C-Cl) Sol->Inc Transfer to Facility Aft Afterburner (Oxidation of Volatiles) Inc->Aft Volatile Gases Scr Wet Scrubber (Neutralization of HCl & NOx) Aft->Scr Acidic Exhaust (HCl, NOx) Ash Final Ash/Effluent Disposal (Regulatory Compliance) Scr->Ash Clean Exhaust & Liquid Waste

Caption: Step-by-step thermal destruction workflow for amine hydrochloride laboratory waste.

References

  • Vanderbilt University. "MATERIAL SAFETY DATA SHEET - Laboratory Practices." Vanderbilt Environmental Health, [Link]

  • Shimadzu. "SAFETY DATA SHEET: Laboratory Research." Shimadzu, [Link]

Sources

Handling

Personal protective equipment for handling (3R,4S)-4-aminooxan-3-ol hydrochloride

As a Senior Application Scientist, I approach laboratory safety and chemical handling not as a rigid checklist, but as a mechanistic system. Understanding why a chemical behaves the way it does is the foundation of preve...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety and chemical handling not as a rigid checklist, but as a mechanistic system. Understanding why a chemical behaves the way it does is the foundation of preventing exposure.

(3R,4S)-4-aminooxan-3-ol hydrochloride (also known as (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol hydrochloride) is a highly valuable synthetic building block. However, as an amine hydrochloride salt, it presents specific physical and toxicological challenges. The physiological pH of human skin and mucous membranes can interact with this salt, leading to localized acid-base irritation. While the stereochemistry (3R,4S) dictates its biological application, its macroscopic physical hazards—specifically its potential to cause skin, eye, and respiratory irritation—are shared across its stereoisomers[1].

This guide provides a self-validating, step-by-step operational and personal protective equipment (PPE) strategy to ensure total safety during the handling, dissolution, and disposal of this compound.

Hazard Profile & Causality Analysis

Before selecting PPE, we must define the chemical's hazard profile to understand the causality behind our safety choices. According to standard safety data, this compound triggers four primary GHS hazard statements[2]:

  • H302 (Harmful if swallowed): Systemic toxicity upon ingestion.

  • H315 (Causes skin irritation): The hydrochloride salt draws moisture from the skin, causing localized irritation.

  • H319 (Causes serious eye irritation): Particulates can dissolve in the basal tears of the eye, creating a concentrated, irritating saline environment.

  • H335 (May cause respiratory irritation): As a fine, crystalline powder, it is easily aerosolized during transfer. Inhalation deposits the salt directly onto the sensitive mucous membranes of the respiratory tract.

Quantitative Hazard Thresholds & PPE Specifications

To mitigate these risks,3 mandates a thorough hazard assessment and the implementation of specific protective barriers[3]. The table below summarizes the quantitative data and the causal justification for each piece of required PPE.

Hazard CategoryExposure RouteQuantitative / Action ThresholdRequired PPE / Engineering ControlMechanistic Justification (Causality)
Dermal Skin ContactImmediate upon contactNitrile Gloves (≥4 mil thickness), Lab coat.Nitrile provides an impermeable barrier to polar salts and aqueous solutions, outperforming latex[4].
Ocular Eye ContactImmediate upon contactANSI Z87.1 Safety Glasses (with side shields).Prevents airborne particulate ingress (H319) and protects against solvent splashes during dissolution[5].
Respiratory InhalationVisible airborne dust generationChemical Fume Hood (80–100 fpm face velocity).The draft mechanically captures aerosolized micro-particles generated during spatula transfer[6].
Respiratory (Alternative) InhalationIf fume hood is unavailableNIOSH TC-84A Respirator (N95 or P100).N95 filters ≥95% of airborne particulates; P100 filters ≥99.97%, physically trapping the salt dust[7],[8].

Operational Workflows: A Self-Validating System

Every protocol in the laboratory must be self-validating—meaning the procedure itself contains built-in checks to confirm it is working correctly.

Phase 1: Pre-Operational Preparation & PPE Donning

Because (3R,4S)-4-aminooxan-3-ol hydrochloride is typically stored under an inert atmosphere at 2–8°C[9], improper handling before the bottle is even opened can ruin the reagent and increase safety risks.

  • Temperature Equilibration: Remove the sealed vial from the refrigerator and place it in a desiccator at room temperature for 30 minutes.

    • Causality: Opening a cold vial in ambient air causes atmospheric moisture to rapidly condense onto the powder. Because amine hydrochlorides are hygroscopic, this moisture turns the powder into a sticky paste, altering its molecular weight for stoichiometric calculations and making it significantly harder to transfer safely.

    • Validation Check: Touch the outside of the vial. If it feels colder than the ambient room temperature or has visible condensation, do not open it. Wait an additional 15 minutes.

  • PPE Donning: Put on a standard cotton/poly lab coat, ANSI Z87.1 safety glasses, and nitrile gloves.

    • Validation Check: Trap air in the nitrile gloves and roll the cuff downward to inflate the fingers. Visually inspect for micro-punctures before handling the chemical.

Phase 2: Weighing and Transfer Protocol
  • Environmental Control: Transfer the sealed vial, your receiving vessel, and a static-free spatula into a certified chemical fume hood[6].

  • Static Mitigation: Ground your spatula or use an anti-static zero-stat gun on the receiving vessel.

    • Causality: Fine hydrochloride powders easily build up static charge. A charged powder will "jump" or repel from the spatula, leading to bench contamination and an increased risk of aerosolization.

  • Transfer: Carefully uncap the vial and weigh the required mass. Immediately recap the source vial.

Phase 3: Emergency Spill Response & Disposal Plan

If a spill occurs outside of the fume hood, immediate and correct action is required to prevent respiratory exposure.

  • Dust Suppression (DO NOT DRY SWEEP): Never use a brush or broom to clean up the powder.

    • Causality: Dry sweeping vigorously aerosolizes the hydrochloride salt, drastically increasing the inhalation hazard and spreading the H335 irritant into the ambient laboratory air[6].

  • Wet-Wipe Protocol: Dampen a disposable laboratory wipe with water or 70% ethanol (the salt is highly soluble in polar solvents). Gently place the damp wipe directly over the spilled powder to dissolve and absorb it without generating dust.

  • Decontamination: Wipe the area inward from the edges to prevent spreading. Wash the surface with a mild detergent solution.

  • Disposal: Place all contaminated wipes, weighing papers, and disposable gloves into a labeled, sealable solid hazardous waste bag. Do not wash chemical residue down the sink[1].

    • Validation Check: Turn off the overhead lights and shine a flashlight at a low, oblique angle across the benchtop. If no crystalline residue reflects the light, the decontamination is successful.

Logical Workflow Visualization

The following diagram illustrates the critical path for handling (3R,4S)-4-aminooxan-3-ol hydrochloride, emphasizing the decision-making process during a potential spill event.

Handling_Workflow Assess Hazard Assessment H315, H319, H335 Equilibrate Equilibrate to RT (Prevents Condensation) Assess->Equilibrate DonPPE Don PPE (Nitrile, Goggles, Coat) Equilibrate->DonPPE Hood Transfer to Fume Hood (Engineering Control) DonPPE->Hood Weigh Weigh & Dissolve (Minimize Aerosols) Hood->Weigh SpillCheck Spill Occurred? Weigh->SpillCheck CleanSpill Wet-Wipe Protocol (Suppress Dust) SpillCheck->CleanSpill Yes Dispose Hazardous Waste Disposal SpillCheck->Dispose No CleanSpill->Dispose Doff Doff PPE & Wash Hands Dispose->Doff

Figure 1: Safe handling and PPE workflow for (3R,4S)-4-aminooxan-3-ol HCl.

References

  • Safety Data Sheet: (3S,4S)-4-Aminooxan-3-ol hydrochloride (QM-9605)
  • (3S,4R)
  • 1630815-44-9 | (3S,4R)
  • Personal Protective Equipment Subpart I 29 CFR 1910.
  • Source: National Center for Biotechnology Information (NCBI)
  • Personal Protective Equipment (PPE)
  • Personal Protective Equipment (PPE)
  • 3M 8210 N95 Respirator – NIOSH Approved Particulate Dust Mask Source: ASA Supplies URL
  • Respirators: The Right Respirator: Types, NIOSH Numbers, Filter Codes Source: University of Maine Cooperative Extension URL

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